molecular formula C11H14BrNO2S B1294172 1-((2-Bromophenyl)sulfonyl)piperidine CAS No. 951883-98-0

1-((2-Bromophenyl)sulfonyl)piperidine

Katalognummer: B1294172
CAS-Nummer: 951883-98-0
Molekulargewicht: 304.21 g/mol
InChI-Schlüssel: QVJWVAUVIDEPPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2-Bromophenyl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2-Bromophenyl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Bromophenyl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(2-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJWVAUVIDEPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650047
Record name 1-(2-Bromobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-98-0
Record name 1-(2-Bromobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-((2-Bromophenyl)sulfonyl)piperidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

1-((2-Bromophenyl)sulfonyl)piperidine is a versatile bifunctional molecule that serves as a pivotal building block for the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications. The strategic placement of a bromine atom on the phenyl ring offers a reactive handle for extensive derivatization through modern cross-coupling reactions, while the piperidine moiety, a privileged scaffold in drug discovery, imparts favorable physicochemical properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for the creation of novel molecules with potential therapeutic value.

Introduction: A Scaffold of Significance

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals, present in over twenty classes of drugs.[1] Its prevalence is attributed to its ability to confer desirable properties such as improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[3] When combined with an arylsulfonamide linker, the resulting scaffold becomes a powerful pharmacophore for a range of molecular targets.

1-((2-Bromophenyl)sulfonyl)piperidine distinguishes itself by incorporating a synthetically valuable 2-bromo substituent. This feature transforms the molecule from a simple scaffold into a dynamic platform for library synthesis. The ortho-bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities. This capability is paramount in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The utility of this specific structural motif is underscored by its presence in advanced clinical candidates, such as the 5-HT6 receptor antagonist SUVN-502, developed for the potential treatment of Alzheimer's disease.[4]

Physicochemical and Spectroscopic Profile

The fundamental properties of 1-((2-Bromophenyl)sulfonyl)piperidine are summarized below. Understanding these characteristics is the first step in its effective application in a research setting.

PropertyValueSource/Method
Chemical Formula C₁₁H₁₄BrNO₂SCalculated
Molecular Weight 304.20 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
CAS Number 1090429-01-8 (for 2-methyl derivative)[5]
Solubility Soluble in DCM, EtOAc, Acetone; Poorly soluble in water (predicted)---
Spectroscopic Validation

Confirming the identity and purity of 1-((2-Bromophenyl)sulfonyl)piperidine is achieved through a combination of standard spectroscopic techniques. A scientist should expect the following characteristic signals:

  • Nuclear Magnetic Resonance (¹H NMR): The spectrum will be defined by two main regions. The aromatic region (typically δ 7.5-8.2 ppm) will display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.[6] The aliphatic region (typically δ 1.5-3.5 ppm) will contain overlapping signals from the ten protons of the piperidine ring, which often exhibit conformational complexity.

  • Carbon Nuclear Magnetic Resonance (¹³C NMR): The spectrum will show six distinct signals in the aromatic region, including the carbon atom bearing the bromine (C-Br), and typically three signals in the aliphatic region for the piperidine carbons due to symmetry.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks will include strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Additional peaks will correspond to aromatic C-H and aliphatic C-H stretching.

  • Mass Spectrometry (MS): The mass spectrum provides unequivocal evidence of the compound's identity. The molecular ion peak (M+) will be accompanied by a prominent M+2 peak of nearly equal intensity. This isotopic signature is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification Workflow

The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine is a robust two-step process, commencing from readily available 2-bromoaniline. The workflow involves the preparation of an intermediate sulfonyl chloride, which is subsequently reacted with piperidine.

SynthesisWorkflow cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Sulfonamide Coupling 2-Bromoaniline 2-Bromoaniline Diazonium_Salt 2-Bromobenzene diazonium salt 2-Bromoaniline->Diazonium_Salt NaNO₂, HCl (Diazotization) Sulfonyl_Chloride 2-Bromobenzenesulfonyl Chloride Diazonium_Salt->Sulfonyl_Chloride SO₂, CuCl or Thionyl Chloride Target_Compound 1-((2-Bromophenyl)sulfonyl) piperidine Sulfonyl_Chloride->Target_Compound Piperidine, Base (e.g., TEA, DCM) Piperidine Piperidine SuzukiWorkflow Start_Reactant 1-((2-Bromophenyl)sulfonyl) piperidine Catalyst_System Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) Start_Reactant->Catalyst_System Boronic_Acid R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid) Boronic_Acid->Catalyst_System Product 1-((2-Arylphenyl)sulfonyl) piperidine Catalyst_System->Product

Sources

An In-depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-((2-Bromophenyl)sulfonyl)piperidine, a halogenated aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical synthesis. This document details the compound's molecular properties, a robust synthesis protocol, and discusses its potential applications, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

1-((2-Bromophenyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 2-bromophenylsulfonyl group. The strategic placement of the bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence its chemical reactivity and biological activity.

Molecular Formula and Weight
PropertyValueSource
Molecular Formula C₁₁H₁₄BrNO₂SInferred from[1][2]
Molecular Weight 304.20 g/mol Inferred from[1][2]

Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine

The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine is most effectively achieved through a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and piperidine. This reaction is a standard method for the formation of sulfonamides and is known for its efficiency and high yield.

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine cluster_conditions Reaction Conditions reactant1 2-Bromobenzenesulfonyl Chloride product 1-((2-Bromophenyl)sulfonyl)piperidine reactant1->product + reactant2 Piperidine reactant2->product conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in the design of novel therapeutics. This guide delves into the unique potential of a specific, yet underexplored, piperidine-based scaffold: 1-((2-Bromophenyl)sulfonyl)piperidine. We will explore its synthesis, inherent chemical properties, and burgeoning applications, with a particular focus on its role in the development of next-generation therapies for complex diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Piperidine Motif: A Foundation of Druggability

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a recurring motif in numerous approved drugs, targeting a wide spectrum of diseases including cancer, central nervous system disorders, and infectious diseases.[3] Its appeal in drug design stems from several key attributes:

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[3]

  • Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.

  • Physicochemical Modulation: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets through hydrogen bonding and ionic interactions.[3]

The strategic incorporation of various substituents onto the piperidine core allows for the exploration of vast chemical space, leading to the identification of potent and selective modulators of biological function.

The 1-((2-Bromophenyl)sulfonyl)piperidine Scaffold: A Trifecta of Functionality

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold combines three key structural elements, each contributing unique properties that can be exploited in drug design: the piperidine ring, the sulfonyl linker, and the 2-bromophenyl group.

  • The Piperidine Core: As discussed, this provides a proven foundation for drug-like properties.

  • The Sulfonyl Linker: The sulfonamide linkage is a common feature in many successful drugs. It is a strong hydrogen bond acceptor and is metabolically stable. Its geometry also imparts a defined conformational preference to the molecule.

  • The 2-Bromophenyl Group: The bromine atom at the ortho position of the phenyl ring is a particularly interesting feature. It can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse analog libraries. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This unique combination of features makes 1-((2-Bromophenyl)sulfonyl)piperidine a highly attractive starting point for the development of novel therapeutics.

Synthesis of the 1-((2-Bromophenyl)sulfonyl)piperidine Core

The synthesis of the 1-((2-Bromophenyl)sulfonyl)piperidine scaffold is a straightforward process that can be accomplished through a nucleophilic substitution reaction between piperidine and 2-bromobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine

Materials:

  • Piperidine

  • 2-Bromobenzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-Bromophenyl)sulfonyl)piperidine.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Piperidine Piperidine Reaction Sulfonamide Formation Piperidine->Reaction Nucleophilic Attack SulfonylChloride 2-Bromobenzenesulfonyl chloride SulfonylChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Acid Scavenger Solvent Solvent (e.g., DCM) Solvent->Reaction Reaction Medium Product 1-((2-Bromophenyl)sulfonyl)piperidine Reaction->Product

Caption: General synthetic scheme for 1-((2-Bromophenyl)sulfonyl)piperidine.

A Case Study: The Role of the Scaffold in the Development of SUVN-502 for Alzheimer's Disease

A prominent example highlighting the potential of the 1-((2-bromophenyl)sulfonyl)piperidine scaffold is its incorporation into the clinical candidate SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate).[4]

SUVN-502 is a potent and selective antagonist of the 5-HT₆ receptor, a target that has garnered significant interest for the treatment of cognitive deficits associated with Alzheimer's disease.[4] The optimization of a series of 3-(piperazinylmethyl)indole derivatives led to the identification of SUVN-502 as a clinical candidate.[4]

Key Features of SUVN-502:
  • High Affinity: It exhibits a high affinity for the human 5-HT₆ receptor with a Ki of 2.04 nM.[4]

  • Excellent Selectivity: SUVN-502 demonstrates high selectivity over a panel of more than 100 other receptors, enzymes, and ion channels, which is a critical factor in minimizing off-target side effects.[4]

  • Favorable Pharmacokinetics: The compound is orally bioavailable and brain penetrant, essential properties for a centrally acting drug.[4]

  • Preclinical Efficacy: SUVN-502 has shown robust efficacy in preclinical models, and its combination with existing Alzheimer's drugs like donepezil and memantine has demonstrated synergistic effects on acetylcholine levels in the brain.[4]

The 1-((2-bromophenyl)sulfonyl) moiety in SUVN-502 plays a crucial role in its pharmacological profile, likely contributing to its high affinity and selectivity for the 5-HT₆ receptor. The successful progression of SUVN-502 to clinical trials underscores the therapeutic potential of this scaffold.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for various biological targets.

SAR cluster_scaffold 1-((2-Bromophenyl)sulfonyl)piperidine Scaffold cluster_modifications Potential Modification Sites Piperidine Piperidine Ring (R1, R2) Sulfonyl Sulfonyl Linker R1 R1 Piperidine->R1 Substitution R2 R2 Piperidine->R2 Substitution Phenyl 2-Bromophenyl Ring (R3) R3 R3 (via Br) Phenyl->R3 Cross-Coupling

Caption: Key sites for SAR exploration on the scaffold.

Key Areas for SAR Exploration:
  • Piperidine Ring Substitution: Introduction of substituents on the piperidine ring can modulate lipophilicity, basicity, and conformational preferences. This can be crucial for optimizing target binding and pharmacokinetic properties.[5][6]

  • Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of interactions with specific pockets of the target protein.

  • Bioisosteric Replacement: The piperidine ring can be replaced with other saturated heterocycles (e.g., pyrrolidine, morpholine) to probe the impact on activity and selectivity. Similarly, the sulfonyl linker could be replaced with other functionalities like an amide or a ketone.

Conclusion

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold represents a highly promising and relatively untapped resource in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the inherent advantages of its constituent parts, provides a robust platform for the design of novel therapeutics. The clinical progression of SUVN-502 serves as a powerful validation of this scaffold's potential. As our understanding of complex diseases continues to evolve, the strategic application of such privileged scaffolds will be paramount in the development of the next generation of medicines.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
  • Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed.
  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.
  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central.
  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.

Sources

Methodological & Application

Application Note & Protocols: A Strategic Guide for the In Vitro Assay Development of 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of novel chemical entities is a foundational challenge in drug discovery and chemical biology. 1-((2-Bromophenyl)sulfonyl)piperidine represents such a molecule, with a piperidine scaffold common in pharmaceuticals but lacking a well-defined biological target in public literature.[1][2] This guide provides a comprehensive, strategy-driven framework for the de novo development of robust in vitro assays to identify its molecular target(s) and quantify its biological activity. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the assay development cascade, from initial target identification using biophysical methods to the establishment of quantitative biochemical and cell-based assays for mechanism-of-action studies. We present detailed, field-tested protocols for Differential Scanning Fluorimetry (DSF), a luminescence-based kinase assay (ADP-Glo™), and a cellular target engagement assay (NanoBRET™), providing researchers with a self-validating workflow to progress a novel compound from an unknown entity to a well-characterized molecular probe or drug lead.

Introduction: The "Unknown Compound" Challenge

1-((2-Bromophenyl)sulfonyl)piperidine contains a sulfonylpiperidine moiety, a privileged structure in medicinal chemistry.[1] Similar sulfonamide-containing scaffolds have been reported as inhibitors of various enzyme classes, most notably protein kinases.[3][4][5] For instance, a new series of N-sulfonylpiperidine derivatives were recently designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] This structural precedent provides a logical starting point for hypothesis generation.

However, without empirical data, assigning a target is speculative. A rigorous, unbiased, and phased approach is required to characterize a new molecule. The drug discovery process for a novel compound typically follows a cascade from target identification and validation to hit discovery and lead optimization.[6] This application note outlines such a cascade, providing the theoretical basis and practical protocols to systematically elucidate the biological activity of 1-((2-Bromophenyl)sulfonyl)piperidine.

The Assay Development & Characterization Workflow

A successful characterization strategy begins with broad, unbiased methods to identify a direct binding partner and progresses to highly specific assays that quantify activity and confirm the mechanism in a physiological context. Our proposed workflow is divided into three phases: Target Identification, Biochemical Characterization, and Cellular Validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cellular Validation p1_dsf Protocol 1: DSF Screen (Biophysical Binding) p1_hit Putative Target(s) Identified p1_dsf->p1_hit p1_panel Broad Panel Screen (e.g., Kinase Panel) p1_panel->p1_hit p2_assay Protocol 2: Develop Target-Specific Assay (e.g., ADP-Glo™ for Kinase) p1_hit->p2_assay Target Hypothesis p2_ic50 Determine Potency (IC50) & Selectivity p2_assay->p2_ic50 p2_data Quantitative SAR Data p2_ic50->p2_data p3_engage Protocol 3: Cellular Target Engagement (e.g., NanoBRET™, CETSA) p2_data->p3_engage Validated Compound p3_pathway Protocol 4: Downstream Pathway Analysis (e.g., Phospho-Western Blot) p3_engage->p3_pathway p3_confirm Confirmed Mechanism of Action p3_pathway->p3_confirm G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection kr_start Kinase-X + Substrate + ATP kr_end Phospho-Substrate + ADP + remaining ATP kr_start->kr_end Enzymatic Activity adp_reagent Add ADP-Glo™ Reagent atp_depleted Remaining ATP is consumed adp_reagent->atp_depleted kd_reagent Add Kinase Detection Reagent adp_to_atp ADP is converted to ATP kd_reagent->adp_to_atp luciferase ATP + Luciferin -> Light adp_to_atp->luciferase

Figure 2: Mechanism of the two-step ADP-Glo™ Kinase Assay.

Detailed Protocol for IC₅₀ Determination:

  • Reagent Preparation:

    • Kinase-X & Substrate: Prepare stocks in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations must be determined empirically via enzyme and substrate titrations.

    • ATP: Prepare a stock solution. The final concentration in the assay should be close to the Kₘ of the kinase for ATP, if known.

    • Compound Plate: Prepare a serial dilution of 1-((2-Bromophenyl)sulfonyl)piperidine in a separate 384-well plate. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

    • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega Technical Manual TM313). [7]

  • Assay Procedure (384-well plate, e.g., Corning #3573):

    • The reaction is typically performed in a 5 µL volume. [8] * Add 1.25 µL of compound dilutions or vehicle (DMSO) to the assay plate.

    • Add 2.5 µL of a 2X enzyme/substrate mix.

    • Initiate the reaction by adding 1.25 µL of 4X ATP solution.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Detect Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Controls:

      • 100% Activity (Negative Control): Reaction with vehicle (DMSO) only.

      • 0% Activity (Positive Control): Reaction with a known potent inhibitor of Kinase-X or without enzyme.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl)).

    • Plot % Inhibition versus log[Compound Concentration].

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

ParameterDescriptionResult
IC₅₀ Concentration of inhibitor required to reduce enzyme activity by 50%.e.g., 75 nM
Hill Slope The steepness of the dose-response curve.e.g., 1.1
Goodness of fit for the curve.e.g., 0.992

Table 1: Example data output from an IC₅₀ determination experiment.

Phase 3: Cellular Validation - Does it Work in a Cell?

Biochemical assays use purified components. A cell-based assay is essential to confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.

Protocol 3: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a biophysical method that measures compound binding to a specific protein target in living cells. [9]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target. [10][11]When an unlabeled test compound binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. [9][12] Rationale for Choice: NanoBRET™ provides a direct, quantitative measure of target occupancy in live cells, which is a more physiologically relevant confirmation of activity than a biochemical assay alone. [13]It can determine cellular potency (EC₅₀) and even compound residence time. [10] Detailed Protocol:

  • Cell Line Preparation:

    • Generate a stable cell line (e.g., HEK293) that expresses Kinase-X fused to NanoLuc® luciferase.

    • Culture cells to the appropriate density for plating.

  • Assay Procedure (384-well, white plate):

    • Plate the NanoLuc®-Kinase-X expressing cells and allow them to attach.

    • Prepare serial dilutions of 1-((2-Bromophenyl)sulfonyl)piperidine.

    • Treat the cells with the compound dilutions and incubate for a set period (e.g., 2 hours) at 37 °C, 5% CO₂.

    • Add the NanoBRET™ fluorescent tracer (at its predetermined optimal concentration) and the NanoLuc® substrate (furimazine) to the wells.

    • Immediately measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle (0% displacement) and a high concentration of a known binder (100% displacement) controls.

    • Plot the normalized BRET signal versus log[Compound Concentration].

    • Fit the data to a dose-response curve to determine the cellular EC₅₀.

Protocol 4: Western Blot for Downstream Pathway Modulation

Principle: If Kinase-X is known to phosphorylate a specific downstream substrate (Substrate-Y), then an effective inhibitor should reduce the level of phosphorylated Substrate-Y (p-Substrate-Y) in cells. Western blotting can be used to measure this functional outcome. [14][15] Rationale for Choice: This assay moves beyond target binding to confirm a functional consequence of target inhibition, providing crucial evidence for the compound's mechanism of action.

G compound 1-((2-Bromophenyl)sulfonyl)piperidine kinase Kinase-X compound->kinase Inhibits substrate Substrate-Y kinase->substrate Phosphorylates p_substrate p-Substrate-Y response Cellular Response p_substrate->response

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • Plate a relevant cell line (e.g., one that endogenously expresses Kinase-X and Substrate-Y).

    • Treat cells with increasing concentrations of 1-((2-Bromophenyl)sulfonyl)piperidine for an appropriate time.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states. [14]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of each lysate (e.g., BCA assay).

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. [16] * Separate proteins by size using SDS-polyacrylamide gel electrophoresis. [16]

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding. [14] * Incubate the membrane overnight at 4 °C with a primary antibody specific for p-Substrate-Y.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17]

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Substrate-Y or a loading control protein (e.g., GAPDH, β-actin). [16][18] * Quantify the band intensities using densitometry software.

    • Normalize the p-Substrate-Y signal to the total Substrate-Y or loading control signal.

    • A dose-dependent decrease in the normalized p-Substrate-Y signal confirms functional pathway inhibition.

Assay Validation and Quality Control

For any assay to be trustworthy, especially in a screening context, it must be validated. The Z-factor (or Z-prime) is a key statistical parameter used to evaluate the quality and reliability of an assay. [19] Z-Factor Calculation:

The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| [20]

Z-Factor Value Assay Classification Interpretation
> 0.5 Excellent Assay Large separation between controls; suitable for HTS. [19][21]
0 to 0.5 Marginal Assay May be acceptable but requires optimization. [21][22]

| < 0 | Unsuitable Assay | Control signals overlap; not a useful screen. [19][21]|

Table 2: Interpretation of Z-Factor values for assay quality assessment.

During development, particularly for the biochemical assay (Protocol 2), the Z-factor should be calculated from at least 16 positive and 16 negative control wells to ensure the assay is robust and reproducible before proceeding with large-scale compound screening.

Conclusion

This application note provides a rigorous, multi-phased strategy for the in vitro characterization of 1-((2-Bromophenyl)sulfonyl)piperidine, a novel compound with unknown biological activity. By systematically progressing from unbiased target identification (DSF) to quantitative biochemical potency determination (ADP-Glo™) and finally to live-cell target engagement and functional validation (NanoBRET™, Western Blot), researchers can build a comprehensive data package. This workflow is not merely a set of protocols but a logical framework grounded in scientific principles, ensuring that the resulting data is robust, reproducible, and provides a clear path toward understanding the compound's mechanism of action.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Grant, S. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Gesner, E. (2023). A beginner's guide to differential scanning fluorimetry. The Biochemist. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-185. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 145, 107204. [Link]

  • News-Medical.Net. (2021). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Nature Protocols, 2(9), 2212-2221. [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • Ma, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4047-4060. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR. [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]

  • Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(2). [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Bar, H., & Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(9), 1000-1008. [Link]

  • Vivoli, M., et al. (2014). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science, 7(9), 2419-2428. [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • ResearchGate. (n.d.). Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and... ResearchGate. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Harvard University. [Link]

  • South & West Devon Formulary. (2022). 8.5.9 Multikinase inhibitors. South & West Devon Formulary. [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega. [Link]

  • Sharma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6644. [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. European Pharmaceutical Review. [Link]

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4345-4355. [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113-13117. [Link]

  • National Institutes of Health. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). NIH Grants and Funding. [Link]

  • ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. [Link]

Sources

Application Notes and Protocols for Cell-Based Analysis of 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Bioactivity of a Privileged Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to cross cellular membranes, make it an attractive structural motif for targeting central nervous system (CNS) disorders and cancer.[1][2] The compound of interest, 1-((2-Bromophenyl)sulfonyl)piperidine, combines this valuable piperidine ring with a bromophenylsulfonyl group, suggesting a potential for interaction with biological targets that recognize and bind such structures.

Notably, structurally related molecules have demonstrated potent and selective activity as antagonists of G-protein coupled receptors (GPCRs), such as the serotonin 6 (5-HT6) receptor.[3] GPCRs represent one of the largest and most important families of drug targets, regulating a vast number of physiological processes.[4][5] Their activation triggers intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[5][6]

Given the therapeutic precedent of similar compounds, a primary objective in characterizing 1-((2-Bromophenyl)sulfonyl)piperidine is to ascertain its effect on GPCR signaling pathways. This document provides a detailed protocol for a foundational cell-based assay to screen and characterize the bioactivity of this compound, focusing on the Gq-mediated calcium mobilization pathway. This approach serves as a robust primary screen to identify potential "hits" for further investigation in drug discovery and development programs.

Principle of the Assay: Monitoring Gq-GPCR Activation via Calcium Mobilization

Many GPCRs, upon activation by a ligand, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the release of calcium ions from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm.[7] This transient increase in intracellular Ca2+ concentration is a hallmark of Gq-coupled receptor activation and can be precisely measured using fluorescent calcium indicator dyes.[8][9]

This protocol employs a no-wash, fluorescence-based calcium mobilization assay, a widely adopted method in high-throughput screening (HTS) for its simplicity, sensitivity, and amenability to automation.[6][10] Cells expressing a Gq-coupled receptor of interest are loaded with a calcium-sensitive dye. The addition of an agonist that activates the receptor will trigger a rapid increase in intracellular calcium, leading to a significant increase in the dye's fluorescence intensity. The effect of 1-((2-Bromophenyl)sulfonyl)piperidine can be assessed by its ability to either stimulate this response (as an agonist) or inhibit the response to a known agonist (as an antagonist).

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the overall experimental workflow and the underlying biological pathway being interrogated.

G_q_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPCR Gq-Coupled GPCR G_protein Gαq/βγ GPCR->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds & Opens ER ER Lumen (High [Ca²+]) Ca_cytosol ↑ [Ca²+] in Cytosol IP3R->Ca_cytosol Releases Ca²+ Fluorescence Fluorescence Signal Ca_cytosol->Fluorescence Detected by Dye Ligand Agonist Ligand Ligand->GPCR Binds & Activates Compound 1-((2-Bromophenyl)sulfonyl)piperidine (Test Compound) Compound->GPCR Potential Agonist or Antagonist

Caption: Gq-protein coupled receptor signaling cascade leading to calcium mobilization.

Assay_Workflow A 1. Cell Seeding (e.g., HEK293 cells expressing target GPCR) Plate in 96/384-well plates B 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) A->B C 3. Compound Addition Add 1-((2-Bromophenyl)sulfonyl)piperidine (for agonist mode) or antagonist + agonist B->C D 4. Fluorescence Reading Measure fluorescence kinetically using a plate reader (e.g., FLIPR, FlexStation) C->D E 5. Data Analysis Calculate response over baseline. Determine EC50 (agonist) or IC50 (antagonist) D->E

Sources

Application Notes and Protocols for High-Throughput Screening of 1-((2-Bromophenyl)sulfonyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Arylsulfonylpiperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases[1]. Its conformational flexibility and ability to modulate physicochemical properties make it an ideal building block for novel therapeutics[1]. When combined with an arylsulfonyl moiety, as in the case of 1-((2-Bromophenyl)sulfonyl)piperidine, a chemical class with significant therapeutic potential emerges. A notable example is the clinical candidate SUVN-502, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, which is under investigation for the treatment of Alzheimer's disease[2].

The discovery of such targeted agents underscores the value of screening libraries of related analogs to identify novel "hit" compounds. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target or pathway[3][4]. This application note provides a comprehensive guide for researchers on how to design and execute a high-throughput screening campaign focused on analogs of 1-((2-Bromophenyl)sulfonyl)piperidine. We will delve into the rationale behind experimental design, provide detailed protocols for a cell-based assay, and outline robust data analysis procedures.

I. Rationale for Screening 1-((2-Bromophenyl)sulfonyl)piperidine Analogs

The decision to screen a particular chemical library is driven by the potential for discovering novel biological activities. The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold and its analogs are of interest for several reasons:

  • Established Bioactivity: The documented activity of related compounds, such as 5-HT6 receptor antagonists, provides a strong rationale for exploring the broader chemical space for other potential targets or improved pharmacological properties[2].

  • Structural Features: The combination of the flexible piperidine ring and the rigid, electron-withdrawing bromophenylsulfonyl group offers a unique three-dimensional structure that can interact with a variety of biological targets. The bromine atom can also serve as a handle for further chemical modification in hit-to-lead optimization.

  • Therapeutic Potential: Piperidine-containing compounds have shown efficacy in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions[5][6]. Screening analogs of 1-((2-Bromophenyl)sulfonyl)piperidine could uncover novel leads in these or other disease areas.

II. High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising compounds from a large library[7].

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AssayDev Assay Development & Optimization Mini Miniaturization to 384/1536-well format AssayDev->Mini Validate performance Pilot Pilot Screen (small compound set) Mini->Pilot Ready for screening FullHTS Full High-Throughput Screen Pilot->FullHTS Confirm Z' > 0.5 HitConfirm Hit Confirmation (Dose-Response) FullHTS->HitConfirm Identify primary hits SAR Preliminary SAR Analysis HitConfirm->SAR Identify trends

Caption: A generalized workflow for a high-throughput screening campaign.

III. Application Protocol: A Cell-Based Assay for Identifying Modulators of a G-Protein Coupled Receptor (GPCR)

Given the precedent of 5-HT6 receptor antagonists within this chemical class, a logical starting point for a screening campaign is to search for modulators of other GPCRs. This protocol describes a cell-based assay to identify compounds that modulate the activity of a hypothetical GPCR, "GPCR-X," which signals through the cyclic AMP (cAMP) pathway.

A. Assay Principle

This assay utilizes a commercially available bioluminescent reporter system to measure changes in intracellular cAMP levels. The reporter is a fusion protein of a cAMP binding protein and a luciferase. In the absence of cAMP, the luciferase is inactive. When intracellular cAMP levels rise, cAMP binds to the reporter, causing a conformational change that activates the luciferase and produces a luminescent signal. Compounds that activate GPCR-X will increase cAMP and the luminescent signal, while antagonists will block agonist-induced cAMP production and reduce the signal.

B. Materials and Reagents
ReagentSupplierCatalog #Storage
HEK293 cells stably expressing GPCR-XIn-house or custom vendorN/ALiquid Nitrogen
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific105660164°C
Fetal Bovine Serum (FBS), qualifiedThermo Fisher Scientific26140079-20°C
Opti-MEM™ I Reduced Serum MediumThermo Fisher Scientific319850624°C
cAMP-Glo™ AssayPromegaV1501-20°C
Forskolin (positive control)Sigma-AldrichF6886-20°C
Known GPCR-X agonist (positive control)In-house or commercialN/A-20°C
1-((2-Bromophenyl)sulfonyl)piperidine analog libraryIn-house or commercialN/A-20°C in DMSO
384-well solid white assay platesCorning3570Room Temperature
C. Step-by-Step Protocol

1. Cell Culture and Plating:

  • Culture HEK293-GPCR-X cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of the assay, harvest cells and resuspend in Opti-MEM to a final concentration of 2 x 105 cells/mL.

  • Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white assay plate.

  • Incubate the plate at 37°C for 4-6 hours to allow cells to attach.

2. Compound Addition:

  • Prepare a 10 mM stock solution of each 1-((2-Bromophenyl)sulfonyl)piperidine analog in 100% DMSO.

  • Perform a serial dilution to create a range of concentrations for dose-response experiments. For a primary screen, a single concentration of 10 µM is typical.

  • Using an acoustic liquid handler or a pintool, transfer 20 nL of each compound solution to the appropriate wells of the assay plate. This results in a final compound concentration of 10 µM in 0.1% DMSO.

  • Include wells with DMSO only (negative control) and a known GPCR-X agonist or forskolin (positive control).

  • Incubate the plate at 37°C for 30 minutes.

3. Assay Reagent Addition and Signal Detection:

  • Prepare the cAMP-Glo™ Assay reagents according to the manufacturer's instructions.

  • Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.

  • Add 40 µL of the cAMP-Glo™ Detection Solution (containing luciferase and substrate) to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Read the luminescence on a plate reader (e.g., Envision HTS Plate Reader) with an integration time of 0.5-1 second per well[8].

D. Data Analysis

1. Quality Control:

The robustness of the assay is determined by calculating the Z'-factor from the positive and negative controls on each plate[7].

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • SDpos = Standard deviation of the positive control

  • SDneg = Standard deviation of the negative control

  • Meanpos = Mean of the positive control

  • Meanneg = Mean of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[7].

2. Hit Identification:

For a primary screen, a "hit" is typically defined as a compound that produces a signal greater than a certain threshold, often 3 standard deviations above the mean of the negative controls (DMSO).

3. Dose-Response Analysis:

For confirmed hits, a dose-response curve is generated by plotting the luminescent signal against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

IV. Self-Validating Systems and Causality in Experimental Choices

A robust HTS protocol incorporates self-validating systems to ensure data integrity.

  • Positive and Negative Controls: The inclusion of on-plate controls is crucial for monitoring assay performance and for data normalization. Forskolin, which directly activates adenylyl cyclase to produce cAMP, serves as a system-wide positive control. A known agonist for GPCR-X provides a target-specific positive control. DMSO serves as the negative control.

  • Counter-Screening: To eliminate false positives, "hit" compounds should be tested in a counter-screen using the parental cell line (HEK293 without GPCR-X). Compounds that are active in both cell lines are likely acting through off-target effects or are interfering with the assay technology itself.

  • Orthogonal Assays: Validating hits in a secondary, orthogonal assay that measures a different readout (e.g., a fluorescence-based calcium mobilization assay if the GPCR also couples to Gq) provides strong evidence that the compound's activity is target-specific.

The choice of a cell-based assay over a biochemical assay is deliberate. While biochemical assays can provide detailed information about molecular interactions, they may not reflect the complexity of a cellular environment where multiple signaling pathways can interact[9]. Cell-based assays provide more physiologically relevant data, increasing the likelihood that identified hits will be active in more complex biological systems.

V. Visualization of Key Processes

Assay_Principle cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR-X AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion Reporter cAMP-Glo Reporter (Inactive) cAMP->Reporter Binds ActiveReporter Active Reporter -> Light Reporter->ActiveReporter Conformational Change Compound Agonist Compound Compound->GPCR

Caption: The principle of the cell-based cAMP-Glo assay for GPCR-X agonists.

VI. Concluding Remarks

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold represents a promising starting point for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, grounded in sound scientific principles and incorporating robust quality control measures, is essential for unlocking the full potential of this chemical class. The protocols and guidelines presented in this application note provide a framework for researchers to initiate their own screening efforts and to contribute to the ongoing quest for new and effective medicines.

VII. References

  • High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Parang, K., & Sun, G. (2009). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Jindal, A. K., Mahesh, R., & Kumar, D. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(3), 249-259.

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.

  • Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2018). PMC. [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. (2012). PMC. [Link]

  • High-Throughput Discovery Sciences. (n.d.). Retrieved from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH. [Link]

  • PHARMACOLOGICAL ACTION OF PIPERIDINE DERIVATIVES. (2023, April 4). IJNRD. [Link]

Sources

Application Notes and Protocols for the Experimental Characterization of 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of the novel compound, 1-((2-Bromophenyl)sulfonyl)piperidine. Given the prevalence of the piperidine scaffold in pharmaceuticals, particularly those targeting the central nervous system (CNS) and cancer, this compound warrants a thorough investigation of its potential biological activities.[1][2][3] This guide outlines a logical, phased approach, beginning with broad in vitro screening and progressing to targeted cellular assays and in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, emphasizing scientific integrity and providing a clear rationale for each experimental choice to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: Rationale and Strategic Overview

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting cancer and CNS disorders.[2] Its structural properties often confer favorable pharmacokinetic profiles, such as improved metabolic stability and the ability to cross natural membranes.[2] Similarly, the sulfonyl group is a key functional group in many biologically active molecules, including anticancer agents.[4][5] A structurally related compound, SUVN-502, which also contains a (bromophenyl)sulfonyl moiety, has been identified as a potent 5-HT6 receptor antagonist for potential Alzheimer's treatment.[6]

Based on this chemical precedent, we hypothesize that 1-((2-Bromophenyl)sulfonyl)piperidine (hereinafter referred to as "Compound X") may exhibit significant activity as either a CNS modulator or an anticancer agent. This guide presents a multi-phased experimental workflow designed to systematically test this hypothesis.

Our strategic approach is built on a standard preclinical drug development pipeline, which progresses from broad, high-throughput screening to more focused and complex biological systems.[7][8] This ensures a cost-effective and scientifically rigorous evaluation, where data from each phase informs the design of the next.

Experimental Workflow Overview

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular & Mechanistic Assays cluster_2 Phase 3: In Vivo Proof-of-Concept a Compound X Synthesis & QC b Physicochemical Profiling (Solubility, Stability) a->b c Broad Target Screening (Receptor & Enzyme Panels) b->c d Cytotoxicity Screening (NCI-60 Cell Line Panel) b->d e Target Validation Assays (e.g., Ki Determination) c->e Identify 'Hits' g Cellular Function Assays (Apoptosis, Cell Cycle, Migration) d->g Identify 'Hits' f Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) e->f h Animal Model Selection (e.g., Xenograft, Behavioral) f->h Confirm Mechanism g->f i Pharmacokinetics (PK/PD) h->i j Efficacy & Toxicology Studies i->j

Caption: Phased experimental workflow for Compound X characterization.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on establishing the basic physicochemical and biological properties of Compound X. This is a critical first step in any drug discovery program to ensure data quality and to cast a wide net for potential biological activities.[9][10]

Physicochemical Profiling

Causality: Understanding the solubility and stability of Compound X is paramount. Poor solubility can lead to false negatives in biological assays, while instability can result in inconsistent data. This step ensures that the compound is handled correctly and that stock solutions are prepared in a manner that guarantees accurate concentrations.

Protocol: Kinetic Solubility and Chemical Stability

  • Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

  • Solubility Assay:

    • Serially dilute the stock solution in a 96-well plate using phosphate-buffered saline (PBS), pH 7.4.

    • Incubate for 2 hours at room temperature.

    • Measure turbidity using a nephelometer or absorbance at 620 nm. The concentration at which precipitation occurs is the kinetic solubility.

  • Stability Assay:

    • Incubate Compound X (10 µM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

    • Take aliquots at 0, 1, 2, 4, and 24 hours.

    • Quench the reaction with an equal volume of acetonitrile.

    • Analyze the concentration of the parent compound by LC-MS/MS.

Broad-Spectrum Pharmacological Profiling

Causality: To efficiently identify potential biological targets without bias, Compound X should be screened against a large, diverse panel of receptors, enzymes, and ion channels. This unbiased approach can reveal unexpected activities and guide the subsequent, more focused investigation.

Protocol: Broad Target Panel Screen (Example)

  • Partner Selection: Engage a contract research organization (CRO) that offers a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Assay Format: The assays are typically competitive binding assays using radiolabeled ligands or functional assays measuring enzymatic activity.

  • Execution:

    • Provide the CRO with a qualified sample of Compound X.

    • Screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.

    • A result is typically considered a "hit" if it shows >50% inhibition or stimulation.

  • Data Analysis: The CRO will provide a report detailing the percent inhibition for each target. This data will be used to prioritize targets for further validation.

Cytotoxicity Screening

Causality: To explore the hypothesized anticancer potential, Compound X will be tested against a panel of human cancer cell lines. The NCI-60 panel is a well-established and publicly available resource that provides a broad overview of a compound's cytotoxic and cytostatic effects across different cancer types.[4]

Protocol: NCI-60 Human Tumor Cell Line Screen

  • Submission: Submit Compound X to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

  • Screening: The compound is tested at a single high dose (10 µM) across 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Data Analysis:

    • If significant growth inhibition is observed, the compound proceeds to a 5-dose screen to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death).

    • The data is presented in a "mean graph" format, which provides a unique fingerprint of the compound's activity and can be compared to a database of known anticancer agents using the COMPARE algorithm.

Parameter Definition Interpretation
GI50 Concentration for 50% Growth InhibitionMeasures cytostatic effect
TGI Concentration for Total Growth InhibitionMeasures cytostatic effect
LC50 Concentration for 50% Cell KillMeasures cytotoxic effect
Caption: Key parameters from the NCI-60 screen.

Phase 2: Cellular Assays for Mechanistic Elucidation

The results from Phase 1 will guide the design of specific cellular assays to validate initial hits and explore the underlying mechanism of action.[11][12]

Target Validation and Affinity Determination

Causality: If Phase 1 screening identifies a high-affinity interaction with a specific receptor or enzyme, this "hit" must be validated. A dose-response curve is generated to determine the compound's potency (e.g., IC50 or Ki), confirming that the initial observation was not an artifact of the high screening concentration.

Protocol: Radioligand Binding Assay for Ki Determination

  • Assay Setup: Use cell membranes or purified protein expressing the target of interest.

  • Incubation: Incubate the membranes/protein with a known concentration of a specific radioligand and a range of concentrations of Compound X.

  • Separation: Separate bound from free radioligand via rapid filtration.

  • Detection: Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percent inhibition of radioligand binding against the concentration of Compound X. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Causality: Once a primary target is confirmed, it is crucial to determine if Compound X modulates the downstream signaling pathways associated with that target.[13][14] For example, if Compound X binds to a G-protein coupled receptor (GPCR), one would investigate its effect on second messengers like cAMP or calcium. If it shows anticancer activity, pathways involved in cell survival and apoptosis (e.g., Akt/mTOR, MAPK) should be examined.[15]

G cluster_0 Hypothetical Pathway CompoundX Compound X Receptor Target Receptor (e.g., GPCR) CompoundX->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger PKA Protein Kinase A SecondMessenger->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene Response Cellular Response Gene->Response

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Protocol: Western Blot for Phosphoprotein Analysis

  • Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line for which Compound X was cytotoxic) and treat with various concentrations of Compound X for a defined period.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total proteins in the pathway of interest (e.g., p-Akt, Akt, p-ERK, ERK).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity using densitometry and express the level of phosphoprotein relative to the total protein.

Phase 3: In Vivo Proof-of-Concept

After establishing a clear in vitro and cellular mechanism, the final preclinical phase involves testing Compound X in a living organism.[7] This step is essential to understand its pharmacokinetic properties and to demonstrate efficacy in a disease model.

Animal Model Selection

Causality: The choice of animal model is dictated by the findings from the previous phases.[16] An inappropriate model can lead to misleading results and translational failure.[16]

  • CNS Effects: If Compound X modulates a CNS target (e.g., a serotonin or dopamine receptor), rodent models of anxiety, depression, or psychosis (e.g., elevated plus maze, forced swim test) would be appropriate.[17]

  • Anticancer Effects: If Compound X shows selective cytotoxicity against a specific cancer cell line, a mouse xenograft model, where those human cancer cells are implanted into immunodeficient mice, would be the standard choice.[18]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Causality: A compound is only effective if it can reach its target in the body at a sufficient concentration and for a sufficient duration. PK/PD studies are crucial for establishing a dosing regimen for efficacy studies.[7]

Protocol: Mouse Pharmacokinetic Study

  • Dosing: Administer a single dose of Compound X to a cohort of mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

PK Parameter Description Significance
Cmax Maximum plasma concentrationIndicates rate of absorption
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the curveMeasures total drug exposure
t1/2 Half-lifeDetermines dosing interval
F% BioavailabilityPercentage of oral dose reaching systemic circulation
Caption: Key pharmacokinetic parameters.
In Vivo Efficacy Study

Causality: This is the ultimate test of the therapeutic hypothesis. The study is designed to determine if Compound X can produce a statistically significant therapeutic benefit in a relevant disease model compared to a vehicle control.

Protocol: Human Tumor Xenograft Efficacy Study

  • Cell Implantation: Implant the sensitive human cancer cell line (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, Compound X at three dose levels, positive control).

  • Dosing: Administer the treatments according to the schedule determined from PK studies (e.g., once daily, orally).

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: Compare the tumor growth inhibition (TGI) in the treated groups to the vehicle control group. Analyze for statistical significance.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Dubey, R., et al. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(17), 7857-7873. [Link]

  • Li, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(2), e2305623. [Link]

  • AMS Biotechnology. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-456. [Link]

  • El-Damasy, A. K., et al. (2020). Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. ChemMedChem, 15(13), 1198-1206. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology. [Link]

  • bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success. Retrieved from [Link]

  • Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(2). [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Aplin, A. E., & Juliano, R. L. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 265(4), 166-177. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

  • Ang, D., et al. (2022). Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals. NeuroImage, 253, 119097. [Link]

  • Moodley, I., et al. (2014). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology Institutional Repository. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

Sources

Application Note: 1-((2-Bromophenyl)sulfonyl)piperidine as a Covalent Chemical Probe for Proteome-Wide Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Target identification is a critical bottleneck in modern drug discovery, particularly for hits emerging from phenotypic screens. Covalent chemical probes offer a powerful solution by enabling the direct, irreversible labeling of protein targets within their native cellular environment. This document provides a comprehensive technical guide on the application of 1-((2-Bromophenyl)sulfonyl)piperidine, a novel putative chemical probe, for target discovery and validation. We detail its proposed mechanism of action as a covalent modifier of nucleophilic amino acid residues and provide field-tested, step-by-step protocols for its use in competitive chemoproteomic workflows. This guide is intended for researchers in chemical biology and drug development seeking to identify and validate the molecular targets of bioactive small molecules.

Introduction: The Imperative for Advanced Target Identification

The identification of a small molecule's biological target is fundamental to understanding its mechanism of action, optimizing its therapeutic potential, and anticipating off-target effects. Covalent chemical probes have emerged as indispensable tools in this endeavor.[1][2][3] Unlike reversible ligands, covalent probes form a stable, permanent bond with their target protein, which facilitates the stringent biochemical enrichment and subsequent identification by mass spectrometry (MS).[4]

This guide focuses on 1-((2-Bromophenyl)sulfonyl)piperidine, a compound featuring two key structural motifs:

  • A Piperidine Scaffold: A privileged structure in medicinal chemistry, the piperidine ring often imparts favorable physicochemical properties, such as improved cell permeability and metabolic stability.[5]

  • An Aryl Sulfonyl Moiety: Groups like sulfonyl halides and sulfonyl fluorides are known to act as reactive electrophiles ("warheads") that can covalently modify nucleophilic residues in protein binding pockets.[6][7]

We propose the use of 1-((2-Bromophenyl)sulfonyl)piperidine as a covalent probe for identifying its protein interactors in complex biological systems using state-of-the-art chemoproteomic techniques.

Proposed Mechanism of Covalent Target Engagement

The central hypothesis is that the sulfonyl group of 1-((2-Bromophenyl)sulfonyl)piperidine acts as an electrophilic warhead. While sulfonyl fluorides are well-documented to react with serine, threonine, tyrosine, and lysine, other sulfonyl derivatives can also exhibit reactivity towards these nucleophilic residues, particularly when situated in a binding pocket that enhances their reactivity.[7][8][9] The probe first engages its target protein through non-covalent interactions, driven by the overall shape and pharmacophoric features of the molecule. This binding event positions the electrophilic sulfonyl group in close proximity to a nucleophilic amino acid residue (e.g., Lysine, Tyrosine, Serine) within the binding site. A subsequent nucleophilic attack on the sulfur atom leads to the displacement of the bromo-phenyl group and the formation of a stable, covalent sulfonamide or sulfonate ester linkage.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe 1-((2-Bromophenyl)sulfonyl)piperidine (Probe) Target Protein Target (with Nucleophilic Residue Nu:) Probe->Target Ki Complex Reversible Probe-Target Complex Covalent_Complex Covalently Modified Target Complex->Covalent_Complex kinact

Figure 1: Proposed two-step mechanism of target engagement.

This covalent modification is time-dependent and irreversible, making it ideal for subsequent proteomic analysis. The quality of a covalent probe is determined by the balance between its reversible affinity (Ki) and its rate of inactivation (kinact).[10][11]

Core Application: Competitive Profiling for Target Identification

A powerful and widely adopted strategy for identifying the targets of an unlabeled probe is competitive activity-based protein profiling (ABPP).[1][12] In this workflow, a biological sample (e.g., live cells or cell lysate) is pre-incubated with the test compound (1-((2-Bromophenyl)sulfonyl)piperidine). This allows the probe to bind to its specific targets. Subsequently, a broad-spectrum, clickable covalent probe is added, which labels the remaining accessible sites across the proteome.

Proteins that are true targets of 1-((2-Bromophenyl)sulfonyl)piperidine will be "occupied," preventing their labeling by the broad-spectrum probe. By comparing the proteomic profiles of samples treated with the test compound versus a vehicle control (e.g., DMSO), one can identify proteins with significantly reduced clickable probe labeling. These "displaced" proteins are the primary target candidates.

G cluster_0 Experimental Conditions Start Intact Cells or Cell Lysate DMSO Vehicle Control (DMSO) Start->DMSO Pre-incubation Probe 1-((2-Bromophenyl)sulfonyl)piperidine Start->Probe Pre-incubation Click_Probe Add Broad-Spectrum Clickable Covalent Probe (e.g., Sulfonyl-Fluoride-Alkyne) DMSO->Click_Probe Probe->Click_Probe Click_Chem CuAAC Click Chemistry (Add Biotin-Azide) Click_Probe->Click_Chem Enrich Streptavidin Affinity Purification Click_Chem->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Quantitative Proteomic Data Analysis LCMS->Data Result Identify Proteins with Reduced Labeling (Target Candidates) Data->Result

Figure 2: Workflow for competitive chemoproteomic target identification.

Detailed Experimental Protocols

These protocols are designed as a starting point and should be optimized for the specific cell line or biological system under investigation.

Protocol 4.1: Cell Culture, Treatment, and Lysis
  • Cell Culture: Culture cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency in a 15 cm dish.

  • Harvesting: Gently scrape cells in cold PBS, centrifuge at 300 x g for 5 minutes at 4°C, and wash the pellet twice with cold PBS.

  • Lysis: Resuspend the cell pellet in 1 mL of lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Homogenization: Lyse cells via probe sonication on ice (e.g., 3 cycles of 10 seconds ON, 20 seconds OFF).

  • Clarification: Centrifuge the lysate at 100,000 x g for 45 minutes at 4°C to pellet insoluble debris.

  • Quantification: Collect the supernatant and determine the total protein concentration using a BCA assay. Normalize the concentration of all samples to 2 mg/mL.

Protocol 4.2: Competitive Labeling and Click Reaction
  • Pre-incubation: In separate 1.5 mL tubes, aliquot 500 µL (1 mg) of the normalized cell lysate. Add 1-((2-Bromophenyl)sulfonyl)piperidine from a 1000x stock in DMSO to achieve the desired final concentration (e.g., 1, 10, 50 µM). For the control, add an equivalent volume of DMSO.

  • Incubation: Incubate all samples for 60 minutes at 37°C with gentle agitation.

  • Broad-Spectrum Probe Labeling: Add a broad-spectrum, alkyne-functionalized covalent probe (e.g., a generic sulfonyl fluoride-alkyne probe) to a final concentration of 10 µM.

  • Second Incubation: Incubate for an additional 30 minutes at 37°C.

  • Click Reaction: Prepare a "click cocktail" containing Biotin-Azide, TCEP, TBTA ligand, and Copper(II) Sulfate. Add the cocktail to each lysate sample. For detailed recipes, refer to established protocols from chemical biology suppliers or literature.[4]

  • Third Incubation: Incubate for 60 minutes at room temperature to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 4.3: Protein Enrichment and Digestion
  • Bead Preparation: Prepare streptavidin-agarose beads by washing them three times with PBS containing 0.1% SDS.

  • Enrichment: Add the washed streptavidin beads to each lysate sample and incubate for 2-4 hours at 4°C on a rotator to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them sequentially with 0.1% SDS in PBS, 6 M Urea, and finally with 50 mM Ammonium Bicarbonate to remove non-specifically bound proteins.

  • Reduction & Alkylation: Resuspend the beads in 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate for 20 minutes in the dark.

  • On-Bead Digestion: Add sequencing-grade trypsin to the bead slurry (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Collect the supernatant containing the digested peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid and combine the supernatants. Dry the peptides in a vacuum centrifuge.

Protocol 4.4: LC-MS/MS and Data Analysis
  • LC-MS/MS: Reconstitute the dried peptides in a suitable buffer (e.g., 2% acetonitrile, 0.1% formic acid) and analyze them using a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The ability to accurately identify probe-modified peptides depends on the chromatographic separation and MS settings.[7]

  • Data Analysis Pipeline:

    • Peptide Identification: Process the raw MS data using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).[13][14] Search against a relevant protein database (e.g., UniProt Human).

    • Quantification: Use a label-free quantification (LFQ) method to determine the relative abundance of each identified protein across the different samples.

    • Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins whose abundance is significantly decreased in the 1-((2-Bromophenyl)sulfonyl)piperidine-treated samples compared to the DMSO control.

    • Target Prioritization: True targets should show a dose-dependent decrease in labeling. Proteins with a statistically significant (e.g., p-value < 0.05) and substantial (e.g., fold change > 2) reduction in signal are considered high-confidence target candidates.

Data Presentation and Validation

All quantitative data should be summarized for clear interpretation.

Table 1: Recommended Reagent Concentrations and Incubation Times

Step Reagent Recommended Concentration Incubation Time Temperature
Proteome Lysis Protease Inhibitor Cocktail 1x N/A 4°C
Competitive Binding 1-((2-Bromophenyl)sulfonyl)piperidine 1 - 50 µM (titration) 60 min 37°C
Broad-Spectrum Labeling Clickable Covalent Probe 10 µM 30 min 37°C

| On-Bead Digestion | Trypsin | 1 µg / sample | 12-16 hours | 37°C |

Validation is a critical step to confirm target engagement.

  • Orthogonal Validation: Confirm target engagement using a non-MS-based method. For example, perform a Western blot on the enriched protein fraction to show that a candidate protein is pulled down in the DMSO lane but is absent or reduced in the probe-treated lane.

  • Inactive Control Probe: Synthesize and test an inactive analog of the probe.[11] A suitable control would be a molecule where the sulfonyl group is replaced with a non-reactive linker, such as a simple methylene (-CH2-) or carbonyl (-C(O)-) group. This control should not compete for labeling of the target protein, demonstrating that the sulfonyl "warhead" is essential for the observed effect.

Conclusion and Outlook

The protocols outlined in this guide provide a robust framework for utilizing 1-((2-Bromophenyl)sulfonyl)piperidine as a novel chemical probe for target identification. By employing a competitive chemoproteomics strategy, researchers can effectively map the cellular interactome of this compound, paving the way for a deeper understanding of its biological function. The successful identification of specific targets will enable subsequent genetic and pharmacological validation studies, ultimately accelerating the translation of chemical matter into validated biological tools and therapeutic leads.

References

  • 1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine. BLDpharm.
  • Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Chemoproteomic methods for covalent drug discovery.PubMed Central.
  • Covalent Inhibitor Criteria.The Chemical Probes Portal.
  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.Europe PMC.
  • Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 )
  • Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery.PubMed Central.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.PubMed Central.
  • Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes.Chemical Science (RSC Publishing).
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes.PubMed Central.
  • Proteomic Software for Mass Spec Data Analysis.Thermo Fisher Scientific - US.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.PubMed.
  • Chemoproteomic methods for covalent drug discovery.
  • Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics.
  • Chapter 7 Mass spectrometry.GitHub Pages.
  • Affinity‐based Probe (AfBP) and Affinity‐based Protein Profiling.
  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.NIH.
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.MDPI.
  • A Data Analysis Pipeline for Mass Spectrometry-Based Differential Proteomics Discovery.Bentham Open Archives.
  • Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics.PubMed Central.
  • Chemoproteomic methods for covalent drug discovery.Chemical Society Reviews (RSC Publishing).
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Covalent chemical probes.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-((2-Bromophenyl)sulfonyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important sulfonamide intermediate. We will move beyond simple procedural steps to explore the chemical principles governing this reaction, enabling you to troubleshoot effectively and adapt the protocol to your specific needs.

Core Reaction Overview

The synthesis is a nucleophilic substitution reaction where the secondary amine, piperidine, attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This reaction forms the stable sulfonamide S-N bond and releases hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.

Figure 1: General reaction scheme for the synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine.

Troubleshooting and FAQ Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I fix this?

Answer: Low yield is the most frequent complaint and typically points to one of three areas: reagent quality, reaction conditions, or workup losses.

  • Reagent Integrity (The Usual Suspect): 2-Bromobenzenesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive 2-bromobenzenesulfonic acid.

    • Causality: The sulfonyl chloride is a highly reactive electrophile. Water acts as a nucleophile, attacking the sulfur center to release HCl and form the corresponding sulfonic acid, which will not react with piperidine.[1][2]

    • Troubleshooting:

      • Always use a freshly opened bottle of 2-bromobenzenesulfonyl chloride or use a sample that has been stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.

      • If you suspect degradation, you can attempt to purify the sulfonyl chloride by recrystallization, though purchasing a fresh batch is often more time- and cost-effective.

      • Ensure your piperidine and solvent are anhydrous. Piperidine is hygroscopic and should be distilled from a suitable drying agent (e.g., KOH or CaH₂) before use if high purity is required.

  • Inadequate Base/Acid Scavenging: The reaction generates one equivalent of HCl. If not neutralized, this acid will protonate the piperidine nucleophile, forming piperidinium hydrochloride. This salt is non-nucleophilic and will not react with the sulfonyl chloride, effectively halting the reaction.

    • Causality: The lone pair on the piperidine nitrogen is essential for the nucleophilic attack. Protonation removes this lone pair, rendering the molecule inactive.

    • Troubleshooting:

      • Use of Excess Piperidine: A common strategy is to use piperidine as both the nucleophile and the base. A minimum of 2.1 equivalents is required: 1.0 to react and 1.1 to act as the acid scavenger. This is often the simplest and most cost-effective method.

      • Tertiary Amine Bases: Alternatively, use 1.05 equivalents of piperidine with 1.2-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

      • Pyridine as a Solvent/Base: Pyridine can be used as both the solvent and the base. It is particularly effective as it can also act as a nucleophilic catalyst in some sulfonylation reactions, though its high boiling point can complicate removal.[3]

  • Suboptimal Temperature: While the reaction is often exothermic, running it at too low a temperature can result in a sluggish and incomplete conversion.

    • Troubleshooting: Start the reaction at 0 °C to control the initial exotherm during the addition of the sulfonyl chloride, then allow it to warm to room temperature and stir for several hours (4-12 h) to ensure completion. Gentle heating (40-50 °C) can be employed if TLC or LC-MS analysis shows incomplete conversion after this time.

Question 2: My final product is an oil or a sticky solid that is difficult to purify. What impurities are present and what is the best purification strategy?

Answer: The most common impurity is the hydrochloride salt of the base used (e.g., piperidinium hydrochloride or triethylammonium hydrochloride). This is highly water-soluble and its presence is what often leads to a non-crystalline, impure product.

  • Causality: The salt byproduct is formed during the neutralization of HCl. If not completely removed during the aqueous workup, it will co-precipitate or oil out with your product.

  • Troubleshooting & Purification Protocol:

    • Aqueous Workup is Critical: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove any unreacted piperidine and other basic species.

    • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Finish with a brine (saturated NaCl) wash to aid in the removal of water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Final Purification:

    • Recrystallization: The crude product, after a proper workup, should be a solid. Recrystallization is the preferred method for achieving high purity. A solvent system like ethanol/water or isopropanol can be effective.

    • Column Chromatography: If the product remains an oil or if recrystallization fails, purification by flash column chromatography on silica gel is the next best option. Use a gradient of ethyl acetate in hexanes to elute the product.

Question 3: How can I effectively monitor the reaction to determine its endpoint?

Answer: Visual inspection is unreliable. Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot three lanes: your 2-bromobenzenesulfonyl chloride starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).

    • Elute with a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes).

    • Visualize under a UV lamp (254 nm). The sulfonyl chloride is UV active. You can also use a potassium permanganate stain.

  • Interpretation: The reaction is complete when the spot corresponding to the 2-bromobenzenesulfonyl chloride has been completely consumed. The product, 1-((2-Bromophenyl)sulfonyl)piperidine, will appear as a new, typically less polar (higher Rf) spot.

Optimized Experimental Protocol

This protocol is designed to provide a high-yield, high-purity synthesis of the target compound.

Reagent & Parameter Table
ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass/VolumeKey Properties
2-Bromobenzenesulfonyl Chloride256.511.010.02.57 gMoisture sensitive
Piperidine85.152.222.02.16 mL (1.87 g)Hygroscopic, use as base
Dichloromethane (DCM)---50 mLAnhydrous grade
Step-by-Step Methodology
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine (2.16 mL, 22.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 2-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred piperidine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6 hours.

  • Monitoring: Check for the consumption of the sulfonyl chloride by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup - Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 30 mL of deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 30 mL), followed by saturated NaHCO₃ solution (1 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying & Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the resulting solid from a minimal amount of hot ethanol or isopropanol to afford 1-((2-Bromophenyl)sulfonyl)piperidine as a white crystalline solid. Expected yield: 85-95%.

Visual Workflow: Troubleshooting Guide

The following diagram provides a logical decision tree for troubleshooting common synthesis issues.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Oily/Sticky) Start->ImpureProduct CheckReagents 1. Check Reagent Quality (Anhydrous? Fresh?) LowYield->CheckReagents Probable Cause ImproveWorkup 1. Improve Aqueous Workup (Acid/Base/Brine Washes) ImpureProduct->ImproveWorkup Probable Cause: Salt Byproduct CheckStoich 2. Verify Stoichiometry (>2 eq. Piperidine or 1 eq. Piperidine + Base) CheckReagents->CheckStoich If Reagents OK CheckConditions 3. Review Conditions (Temp? Time?) CheckStoich->CheckConditions If Stoichiometry OK Success High Yield & Purity CheckConditions->Success After Optimization Recrystallize 2. Recrystallize from Ethanol or Isopropanol ImproveWorkup->Recrystallize After Workup Chromatography 3. Use Column Chromatography Recrystallize->Chromatography If Recrystallization Fails Recrystallize->Success Chromatography->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Available at: [Link][4]

  • Master Organic Chemistry. "SOCl2 Mechanism With Alcohols, With And Without Pyridine." (2014). Available at: [Link][3]

  • Macmillan Group. "One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation." Journal of the American Chemical Society, (2023). Available at: [Link][5]

  • RSC Advances. "Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines." (2021). Available at: [Link][6]

  • University of Cambridge. "Photoredox-Catalyzed Preparation of Sulfones Using Bis- Piperidine Sulfur Dioxide." Available at: [Link][7]

  • Google Patents. "CN101602748B - A kind of purification method of high-purity piperidine." Available at: [8]

  • Kevill, D. N., & D'Souza, M. J. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." International Journal of Molecular Sciences, 9(5), 856–868 (2008). Available at: [Link][1]

  • Castro, E. A., et al. "An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis." The Journal of Organic Chemistry, 69 (22), 7546–7551 (2004). Available at: [Link][9]

  • Google Patents. "US2868793A - Purification of piperidines." Available at: [10]

  • Royal Society of Chemistry. "Synthesis of Sulfonamides." Synthetic Methods in Drug Discovery: Volume 2, (2016). Available at: [Link][11]

  • ResearchGate. "(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs." (2008). Available at: [Link][2]

Sources

Technical Support Center: Troubleshooting Solubility for 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-((2-Bromophenyl)sulfonyl)piperidine. We will explore the underlying physicochemical reasons for its expected poor solubility and provide a logical, step-by-step framework for overcoming these issues, from basic troubleshooting to advanced formulation strategies.

Section 1: Understanding the Molecule - Physicochemical Profile & Predicted Behavior

Question: What are the structural features of 1-((2-Bromophenyl)sulfonyl)piperidine that influence its solubility?

Answer: The solubility of this compound is governed by a combination of three key structural motifs, each contributing distinct properties:

  • The (2-Bromophenyl) Group: This is a bulky, non-polar (lipophilic) aromatic ring. The bromine atom further increases its lipophilicity and molecular weight. This region of the molecule strongly disfavors interaction with water, making it a primary driver of poor aqueous solubility.

  • The Piperidine Ring: This is a saturated heterocyclic amine. The nitrogen atom in the piperidine ring is basic, with a typical pKa of the conjugate acid being around 11.2.[1][2] In acidic conditions (pH < pKa), this nitrogen can be protonated to form a positively charged piperidinium cation, which is significantly more water-soluble.[1]

  • The Sulfonyl (Sulfonamide) Group: The sulfonamide group (-SO₂N-) is a key feature. The nitrogen atom in a sulfonamide is generally weakly acidic due to the strong electron-withdrawing nature of the two adjacent oxygen atoms.[3][4] In sufficiently basic conditions, it can be deprotonated to form an anion. The solubility of sulfonamides is therefore highly dependent on pH.[3][5][6]

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question: My compound precipitated immediately when I added it to my aqueous buffer (e.g., PBS at pH 7.4). Is this normal?

Answer: Yes, this is the expected behavior. As predicted by its structure, the compound's intrinsic aqueous solubility is very low, especially around neutral pH where neither the basic piperidine nor the acidic sulfonamide is fully ionized. For many poorly soluble drugs, aqueous solubility can be less than 0.1 mg/mL.[7]

Question: What are the best organic solvents to prepare a high-concentration stock solution?

Answer: For creating a concentrated stock solution that can be diluted into your experimental medium, a polar aprotic solvent is typically the best starting point.

SolventClassBoiling Point (°C)Notes & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent solubilizing power for a wide range of compounds. A common first choice for in vitro assays.[8]
Dimethylformamide (DMF) Polar Aprotic153Strong solubilizer, similar to DMSO. Use with appropriate ventilation.
N,N-Dimethylacetamide (DMAc) Polar Aprotic165Another strong solvent, often used when DMSO or DMF are not suitable.[8]
Ethanol (EtOH) Polar Protic78.4A less toxic option, but may have lower solubilizing capacity for highly lipophilic compounds compared to DMSO.[9]

Workflow for Initial Dissolution:

  • Weigh the desired amount of 1-((2-Bromophenyl)sulfonyl)piperidine into a clean vial.

  • Add a small volume of your chosen solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Once dissolved, you can add more solvent to reach your final target concentration.

Section 3: Systematic Guide to Aqueous Formulation Development

This section provides a logical progression of techniques to enhance the aqueous solubility of 1-((2-Bromophenyl)sulfonyl)piperidine for experimental use.

Strategy 1: pH Adjustment

Question: How can I use pH to my advantage to create an aqueous solution?

Answer: Since the molecule has both acidic and basic centers, pH modification is the most powerful initial tool. The goal is to shift the pH of your vehicle away from the compound's isoelectric point to ensure it exists predominantly in a more soluble, ionized state.[10][11]

  • Acidic pH: Adding a small amount of acid (e.g., HCl, Citric Acid) will protonate the piperidine nitrogen, forming a soluble salt. A target pH of 3-5 is a good starting point.

  • Basic pH: Adding a base (e.g., NaOH) can deprotonate the sulfonamide group. This typically requires a higher pH, often above 9 or 10, which may not be suitable for all biological experiments.

The following workflow diagram illustrates the decision-making process for solubility enhancement.

G start Solubility Issue Encountered decision1 Is an aqueous solution required? start->decision1 process1 Use Organic Stock Solution (e.g., DMSO, DMF) decision1->process1 No process2 Protocol 1: Determine pH-Solubility Profile decision1->process2 Yes decision2 Is solubility sufficient at a tolerable pH? process2->decision2 process3 Protocol 2: Screen Co-solvents (PEG 400, Propylene Glycol) decision2->process3 No end1 Optimized Formulation Achieved decision2->end1 Yes decision3 Solubility sufficient with co-solvents (<10%)? process3->decision3 process4 Evaluate Advanced Methods: - Solid Dispersion - Surfactants (e.g., Tween® 80) - Cyclodextrin Complexation decision3->process4 No decision3->end1 Yes end2 Final Formulation process4->end2

Caption: Decision workflow for enhancing compound solubility.

Strategy 2: Co-solvency

Question: Simple pH adjustment is not enough, or I need to be closer to a neutral pH. What is the next step?

Answer: The use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[8][12] This technique is highly effective for lipophilic compounds.

Commonly Used Co-solvents for In Vitro/In Vivo Studies:

  • Polyethylene Glycol 400 (PEG 400): A polymer with low toxicity, commonly used in pharmaceutical formulations.[9]

  • Propylene Glycol (PG): Another widely used, low-toxicity co-solvent.[9][12]

  • Ethanol: Effective, but can sometimes cause protein precipitation or cellular stress at higher concentrations.[12]

  • Glycerin: A viscous co-solvent that can also be used.[9]

It is crucial to keep the final concentration of the organic co-solvent as low as possible (ideally <5%, and often <1%) in biological assays to avoid solvent-induced artifacts.

Strategy 3: Advanced Formulation Techniques

Question: I have a very challenging formulation where co-solvents and pH adjustment are insufficient. What are the more advanced options?

Answer: When simpler methods fail, several advanced formulation strategies, common in the pharmaceutical industry, can be employed.[13][14]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[15][16] The drug exists in an amorphous, higher-energy state, which leads to faster and greater dissolution.[15][17] This is a powerful method for improving the bioavailability of poorly soluble drugs.[16][18]

  • Micellar Solubilization (Surfactants): Surfactants are molecules with a water-loving (hydrophilic) head and a fat-loving (lipophilic) tail. Above a certain concentration (the Critical Micelle Concentration), they self-assemble into micelles. The lipophilic core of the micelle can encapsulate the insoluble drug, while the hydrophilic exterior keeps the entire complex dissolved in water.[19] Common non-ionic surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.[11][20]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[21] They can encapsulate the hydrophobic bromophenyl portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[1]

Section 4: Experimental Protocols

Protocol 1: Generating a Kinetic pH-Solubility Profile

Objective: To determine the solubility of 1-((2-Bromophenyl)sulfonyl)piperidine across a range of pH values.

Materials:

  • 1-((2-Bromophenyl)sulfonyl)piperidine

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Prepare saturated solutions by adding an excess of the compound to separate microcentrifuge tubes, each containing a different pH buffer.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent system for a target concentration.

Materials:

  • Concentrated stock solution of the compound in DMSO.

  • Co-solvents: PEG 400, Propylene Glycol, Ethanol.

  • Aqueous buffer at a fixed, desired pH.

Methodology:

  • Prepare a series of co-solvent/buffer blends (e.g., 5%, 10%, 20% v/v of PEG 400 in your chosen buffer).

  • Add a small, fixed volume of your DMSO stock solution to each co-solvent blend to achieve your target final concentration.

  • Vortex immediately and observe for any precipitation.

  • Let the solutions stand for a set period (e.g., 2 hours) and observe again.

  • The lowest percentage of co-solvent that keeps the compound in solution is your lead formulation for further optimization.

Section 5: Safety & Handling

Question: What are the primary safety concerns when handling 1-((2-Bromophenyl)sulfonyl)piperidine?

Answer: While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, a hazard assessment based on its functional groups suggests the following precautions:

  • Piperidine Moiety: Piperidine itself is a flammable, toxic, and corrosive liquid.[22][23] While incorporated into a larger, solid molecule, it is prudent to handle the compound as potentially toxic and irritating.

  • Bromophenyl Group: Brominated aromatic compounds can be skin and eye irritants.[24][25]

  • General Handling: Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

References

  • CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine - Google Patents. (n.d.). Google Patents.
  • Jadhav, N., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • (PDF) Formulation strategies for poorly soluble drugs. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Safety Data Sheet: Piperidine. (2024). Carl ROTH. Retrieved January 23, 2026, from [Link]

  • 1-(2-Bromophenyl)piperazine | C10H13BrN2 | CID 2757153. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 1(4249), 722.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2024). Future Journal of Pharmaceutical Sciences, 10(1).
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 148-155.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC - NIH.
  • CN109180564B - Preparation method of piperidine and derivatives thereof - Google Patents. (n.d.). Google Patents.
  • (PDF) Solid dispersion: A strategy for solubility enhancement. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2004). PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). PMC - NIH.
  • Solubilizing excipients in oral and injectable formul
  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. (n.d.). Benchchem.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2013). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 681-687.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. (2022).
  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • Techniques to improve the solubility of poorly soluble drugs. (2016).
  • Piperidine - SAFETY D
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(3), 061–076.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
  • Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). World Journal of Pharmaceutical and Life Sciences, 10(11).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD, 9(2).
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today.
  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
  • Solubilizing Excipients in Oral and Injectable Formul
  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. (2019). The Royal Society of Chemistry.
  • Excipients for Solubility and Bioavailability Enhancement. (2020).
  • Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. (2022). MDPI.

Sources

Technical Support Center: Optimizing the Purity of 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-((2-Bromophenyl)sulfonyl)piperidine. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in achieving high purity of this compound. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 1-((2-Bromophenyl)sulfonyl)piperidine?

A1: The impurity profile of your final product is largely dependent on the quality of your starting materials and the precise control of your reaction conditions. The most probable impurities include:

  • Unreacted Starting Materials: Residual 2-bromobenzenesulfonyl chloride and piperidine.

  • Hydrolysis Product: 2-Bromobenzenesulfonic acid, formed from the reaction of 2-bromobenzenesulfonyl chloride with trace amounts of water.[1]

  • Side-Reaction Products: Formation of piperidinium hydrochloride if a base like triethylamine is used to scavenge HCl and it reacts with excess piperidine.

  • Impurities from Precursors: Any impurities present in the initial 2-bromobenzenesulfonyl chloride will likely carry through to the final product.[2]

Q2: My purified 1-((2-Bromophenyl)sulfonyl)piperidine appears as an oil or amorphous solid instead of a crystalline material. What could be the cause?

A2: "Oiling out" or the formation of an amorphous solid during recrystallization is a common issue. This phenomenon often occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when the concentration of impurities is high, leading to a significant depression of the melting point. To address this, consider using a lower-boiling point solvent or a solvent mixture (co-solvent system) that allows for crystallization at a lower temperature.

Q3: I am observing a low yield after my purification process. What are the likely reasons?

A3: Low recovery can stem from several factors during purification:

  • Inappropriate Recrystallization Solvent: Using a solvent in which your product has high solubility even at low temperatures will result in significant loss to the mother liquor.

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, product can be lost on the filter paper.

  • Excessive Washing: Washing the purified crystals with an excessive volume of solvent will lead to dissolution and loss of the product.

  • Adsorbent Activity in Chromatography: During column chromatography, highly active silica gel can sometimes irreversibly adsorb the product.

Q4: How can I effectively monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows for a rapid assessment of the separation of your desired compound from impurities. By comparing the TLC profile of your crude material with that of the fractions collected during column chromatography or the crystals obtained from recrystallization, you can effectively track the purification process.

Troubleshooting Guide: From Crude Product to High Purity

This section provides a systematic approach to identifying and resolving common purity issues encountered with 1-((2-Bromophenyl)sulfonyl)piperidine.

Problem 1: Presence of Unreacted 2-Bromobenzenesulfonyl Chloride
  • Identification: This can be detected by TLC, where the sulfonyl chloride will likely have a different Rf value than the product. It can also be identified by NMR spectroscopy.

  • Causality: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or low reaction temperature.

  • Solution:

    • Aqueous Work-up: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to quench and remove unreacted sulfonyl chloride by converting it to the more water-soluble sodium sulfonate salt.

    • Column Chromatography: If the unreacted starting material persists, purification by column chromatography is highly effective. A gradient elution starting with a non-polar solvent system and gradually increasing polarity will separate the less polar sulfonyl chloride from the more polar sulfonamide product.

Problem 2: Contamination with 2-Bromobenzenesulfonic Acid
  • Identification: This acidic impurity can be detected by a change in the pH of aqueous washes. On a TLC plate, it will likely remain at the baseline when using non-polar eluents.

  • Causality: 2-Bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially at elevated temperatures.[1]

  • Solution:

    • Aqueous Extraction: A thorough wash of the crude product solution with a dilute aqueous base, such as 1M sodium hydroxide, followed by a water wash, will effectively remove the acidic impurity into the aqueous layer as its sodium salt.

    • Recrystallization: If the sulfonic acid is present in minor amounts, recrystallization can be effective. The higher polarity of the sulfonic acid will likely keep it in the mother liquor.

Problem 3: Product "Oiling Out" During Recrystallization
  • Identification: The formation of an oily layer or an amorphous solid instead of distinct crystals upon cooling the recrystallization solution.

  • Causality: The solubility of the compound is exceeded at a temperature above its melting point in the chosen solvent, or significant impurities are present.

  • Solution:

    • Solvent Selection: The key is to select a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature that is below the compound's melting point.[3]

    • Solvent/Anti-solvent System: Dissolve the crude product in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This controlled precipitation often promotes crystal formation.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If available, adding a seed crystal of the pure compound can template crystal growth.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (1-((2-Bromophenyl)sulfonyl)piperidine + Impurities) Workup Aqueous Work-up (Wash with NaHCO3/H2O) Crude->Workup Remove acidic impurities Recrystallization Recrystallization Workup->Recrystallization For moderately impure product Chromatography Column Chromatography Workup->Chromatography For highly impure product Analysis Purity Analysis (TLC, NMR, HPLC) Recrystallization->Analysis Chromatography->Analysis Pure High-Purity Product (>98%) Analysis->Pure Meets purity criteria

Caption: A logical workflow for the purification of 1-((2-Bromophenyl)sulfonyl)piperidine.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This protocol is suitable for crude products with moderate purity.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) at room and elevated temperatures to find a suitable solvent.[4] An ideal solvent will dissolve the compound when hot but not at room temperature.[3]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 1-((2-Bromophenyl)sulfonyl)piperidine to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This method is recommended for crude products with significant impurities or for achieving very high purity.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Mobile Phase (Eluent) Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the determined solvent system. You may use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment Workflow

PurityAssessment Start Purified Sample TLC Thin-Layer Chromatography (TLC) Start->TLC Initial purity check Single spot? NMR NMR Spectroscopy (¹H, ¹³C) TLC->NMR Structural verification Absence of impurity signals? HPLC High-Performance Liquid Chromatography (HPLC) NMR->HPLC Quantitative purity >98% peak area? Final Purity Confirmation HPLC->Final

Caption: A standard workflow for assessing the purity of the final product.

Data Summary Table

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-98%Simple, scalable, cost-effective.Can lead to significant yield loss; less effective for impurities with similar solubility.
Column Chromatography >98%High resolution for separating complex mixtures.More time-consuming, requires larger solvent volumes, potential for product loss on the column.

References

  • Google Patents. (n.d.). Synthesis of sulfonamide intermediates.
  • Google Patents. (n.d.). Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Solid organic cpd.s when isolated from organic reaction. (n.d.). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Three Component Reaction of Aryl Diazonium Salt with Sulfonamide & Actonitrile to Synthesize N-sulfonyl Amidine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine.
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of piperidine.
  • Google Patents. (n.d.). Preparation method of piperidine and derivatives thereof.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • Organic Syntheses. (n.d.). is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1984). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • ResearchGate. (n.d.). In-column preparation of a brush-type chiral stationary phase using click chemistry and a silica monolith. Retrieved from [Link]

  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • MDPI. (n.d.). A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

Sources

1-((2-Bromophenyl)sulfonyl)piperidine safety data sheet and handling precautions.

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-((2-Bromophenyl)sulfonyl)piperidine. Here, we provide critical safety information, detailed handling protocols, and a troubleshooting guide in a question-and-answer format to address common challenges encountered during its experimental use. Our focus is on ensuring scientific integrity, promoting safe laboratory practices, and empowering you to achieve reliable and reproducible results.

Section 1: Safety Data Sheet and Handling Precautions

Hazard Identification and Classification

Q1: What are the primary hazards associated with 1-((2-Bromophenyl)sulfonyl)piperidine?

A1: Based on analogous compounds, 1-((2-Bromophenyl)sulfonyl)piperidine should be treated as a hazardous substance. The primary concerns are:

  • Skin and Eye Irritation: Aryl sulfonyl compounds and piperidine derivatives are often irritating to the skin and can cause serious eye damage.

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.

  • Toxicity: While specific data is unavailable, related compounds exhibit oral toxicity. Ingestion should be strictly avoided.

  • Reactivity: Sulfonyl chlorides, the precursors to this compound, are reactive towards water and nucleophiles. While the sulfonamide bond in the final product is more stable, residual reactants or decomposition could pose risks.

Hazard Statement Summary (Inferred):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Q2: What are the known physical and chemical properties of 1-((2-Bromophenyl)sulfonyl)piperidine and its analogs?

A2: Specific data for the target compound is limited. However, we can infer properties from related structures.

PropertyValue (for related compounds)Source
Molecular FormulaC₁₁H₁₄BrNO₂SN/A
Molecular Weight304.20 g/mol (for 4-bromo isomer)[1]
AppearanceLikely a white to off-white solidInferred
Melting Point84-88 °C (for 1-(Phenylsulfinyl)piperidine)
StorageStore at room temperature, sealed in a dry place.[1]
Safe Handling and Personal Protective Equipment (PPE)

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A stringent PPE protocol is essential to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: A lab coat is required. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use.

  • Respiratory Protection: Handle in a certified chemical fume hood. If the compound is a fine powder and there is a risk of aerosolization, a respirator may be necessary.[4]

Q4: What are the best practices for handling and storing 1-((2-Bromophenyl)sulfonyl)piperidine?

A4:

  • Handling:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[4]

    • Avoid generating dust.[5]

    • Use non-sparking tools and avoid sources of ignition.[5]

    • Ground all equipment when transferring large quantities to prevent static discharge.

  • Storage:

    • Keep the container tightly sealed in a dry and cool place.[1]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Section 2: Troubleshooting and Experimental FAQs

The synthesis and application of aryl sulfonylpiperidines are central to various research and development projects, particularly in medicinal chemistry. This section addresses common issues that may arise during your experiments.

Synthesis and Purification

Q5: My synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A5: Low yields in the synthesis of aryl sulfonylpiperidines, which are typically formed by reacting an aryl sulfonyl chloride with piperidine, can stem from several factors.

Troubleshooting Workflow for Low Yield Synthesis:

Caption: A flowchart for troubleshooting low yields in the synthesis of aryl sulfonylpiperidines.

Detailed Steps for Optimization:

  • Purity of Reactants:

    • Aryl Sulfonyl Chloride: This is a key reagent and is susceptible to hydrolysis.[6] Ensure it is of high purity and has been stored under anhydrous conditions. Consider using a fresh bottle or purifying the existing stock.

    • Piperidine: Piperidine can absorb water and carbon dioxide from the atmosphere. Using freshly distilled piperidine can significantly improve yields.

  • Reaction Conditions:

    • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction without competing with the piperidine nucleophile.[7]

    • Solvent: The choice of an appropriate aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is important to ensure the solubility of all reactants.[7]

    • Temperature Control: The reaction is often exothermic. It is advisable to add the sulfonyl chloride solution dropwise to the piperidine solution at 0°C and then allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Aqueous Work-up: Product may be lost if it has some solubility in the aqueous layer during extraction. Perform a back-extraction of the aqueous phase with the organic solvent to recover any dissolved product.

    • Purification: Column chromatography is a common method for purification. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

Experimental Applications and Potential Issues

Q6: I am using 1-((2-Bromophenyl)sulfonyl)piperidine in a cross-coupling reaction (e.g., Suzuki, Heck) and observing decomposition of my starting material. What could be the cause?

A6: While the sulfonamide is generally stable, the presence of the bromo- substituent on the phenyl ring allows for participation in cross-coupling reactions. However, certain conditions can lead to decomposition.

  • Strong Bases at High Temperatures: The combination of a strong base and high temperature can lead to side reactions. Consider using milder bases or lowering the reaction temperature if possible.

  • Ligand Choice: The phosphine ligand used in the cross-coupling reaction can sometimes interact with the sulfur of the sulfonamide. Screening different ligands may be necessary.

  • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to oxidative side reactions.

Q7: Are there any known applications of 1-((2-Bromophenyl)sulfonyl)piperidine in drug discovery?

A7: Yes, the 1-((2-bromophenyl)sulfonyl) moiety is a key structural component in compounds that have been investigated as potential therapeutics. For example, it is present in SUVN-502, a potent and selective serotonin 6 (5-HT₆) receptor antagonist that has been studied for the potential treatment of Alzheimer's disease. The piperidine or related piperazine ring often serves to modulate solubility and pharmacokinetic properties.[8]

Section 3: Emergency Procedures

Q8: What should I do in case of a spill of 1-((2-Bromophenyl)sulfonyl)piperidine?

A8: The response depends on the size of the spill.

Emergency Response Workflow:

G A Spill Occurs B B A->B Assess Spill Size C C B->C Minor Spill D D B->D Major Spill E E C->E Alert others in the lab J J D->J Evacuate the immediate area F F E->F Don appropriate PPE G G F->G Contain the spill with absorbent material H H G->H Collect residue into a sealed container for hazardous waste I I H->I Clean the area with soap and water K K J->K Alert your supervisor and emergency services L L K->L Prevent entry to the contaminated area

Caption: A workflow for responding to a chemical spill.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (lab coat, gloves, eye protection).

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent others from entering the contaminated area.

    • Await the arrival of trained emergency response personnel.

Q9: What are the first-aid measures in case of exposure?

A9:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Pharmaffiliates. 1-(2-Bromophenyl)piperazine. [Link]

  • PubMed. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. [Link]

  • Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Organic Chemistry Portal. Aryl sulfone synthesis by C-S coupling reactions. [Link]

  • Preprints.org. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • Wikipedia. Piperidine. [Link]

  • Google Patents. SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.
  • MDPI. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. [Link]

  • PubChem. 1-(4-Bromophenyl)sulfonyl-3-methylpiperidine. [Link]

  • Google Patents.
  • National Institutes of Health. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. [Link]

  • Pipzine Chemicals. 1-[(4-Bromophenyl)sulfonyl]piperazine CAS 355431-23-3. [Link]

  • MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

Sources

Validation & Comparative

Navigating the Isomeric Maze: A Comparative Analysis of 1-((2-Bromophenyl)sulfonyl)piperidine and 1-((4-Bromophenyl)sulfonyl)piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Look at Two Structurally Similar, Yet Potentially Divergent Molecules for Researchers and Drug Development Professionals.

In the intricate world of medicinal chemistry, the precise positioning of a single atom can dramatically alter the biological activity of a molecule. This guide delves into a comparative analysis of two such isomeric compounds: 1-((2-bromophenyl)sulfonyl)piperidine and 1-((4-bromophenyl)sulfonyl)piperidine. While both share the same phenylsulfonylpiperidine core scaffold, a privileged structure in numerous biologically active compounds, the ortho- versus para-substitution of the bromine atom on the phenyl ring presents a compelling case for differential pharmacological profiles.

The Phenylsulfonylpiperidine Scaffold: A Foundation of Diverse Biological Activity

The piperidine ring is a ubiquitous feature in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[1] When coupled with a phenylsulfonyl group, the resulting moiety has been explored for a multitude of therapeutic applications, including:

  • Anticancer Agents: The sulfonamide group is a key pharmacophore in a number of anticancer drugs, often by inhibiting enzymes crucial for tumor growth and survival.[2]

  • Enzyme Inhibitors: Phenylsulfonamide derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.[3][4]

  • Antimicrobial Agents: The sulfonamide functional group is historically significant in the development of antibacterial drugs, and novel derivatives continue to be explored for their activity against resistant pathogens.

The Critical Question of Isomerism: Ortho vs. Para Bromine Substitution

The central question for a medicinal chemist is how the placement of the bromine atom—a halogen known to influence a molecule's lipophilicity, electronic properties, and steric profile—impacts the overall activity of the phenylsulfonylpiperidine scaffold.

1-((4-bromophenyl)sulfonyl)piperidine (The para Isomer):

The para-substitution pattern is frequently encountered in drug design. In the context of cyclooxygenase-2 (COX-2) inhibitors, for example, a para-sulfonamide group on a phenyl ring has been identified as a critical feature for optimal activity and selectivity.[5] This suggests that the electronic properties conferred by the para-bromo and sulfonyl groups could be favorable for interaction with certain biological targets. The more linear and less sterically hindered nature of the para isomer compared to its ortho counterpart may also allow for more favorable binding in specific enzyme active sites.

1-((2-bromophenyl)sulfonyl)piperidine (The ortho Isomer):

The placement of the bromine atom in the ortho position introduces distinct steric and electronic effects. The proximity of the bulky bromine atom to the sulfonyl-piperidine linkage can induce conformational restrictions, potentially locking the molecule into a specific three-dimensional shape. This "conformational locking" can be advantageous if the resulting conformation is the bioactive one, leading to enhanced potency and selectivity. Conversely, it could also be detrimental if it prevents the molecule from adopting the necessary conformation for target binding. Furthermore, the ortho-bromo substituent can influence the acidity of the sulfonamide proton and the electronic distribution of the entire molecule in a manner distinct from a para-substituent, which could lead to different binding interactions.

Experimental Pathways for a Definitive Comparison

To definitively elucidate the comparative activities of these two isomers, a systematic experimental evaluation is required. The following protocols outline key experiments that would provide the necessary data.

Synthesis of 1-((Bromophenyl)sulfonyl)piperidine Isomers

The synthesis of these compounds can be achieved through a standard sulfonamide formation reaction.

Experimental Protocol: Synthesis

  • Starting Materials: 2-Bromobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride, piperidine, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reaction Setup: Dissolve piperidine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cooled in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the respective bromobenzenesulfonyl chloride in the solvent and add it dropwise to the piperidine solution with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1-((2-bromophenyl)sulfonyl)piperidine or 1-((4-bromophenyl)sulfonyl)piperidine.

  • Characterization: Confirm the structure and purity of the final compounds using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow cluster_reactants Reactants cluster_sulfonyl_chlorides Sulfonyl Chlorides cluster_products Products Piperidine Piperidine Reaction_Vessel Reaction (0°C to RT) Piperidine->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel Ortho_Cl 2-Bromobenzenesulfonyl Chloride Ortho_Cl->Reaction_Vessel For Ortho Isomer Para_Cl 4-Bromobenzenesulfonyl Chloride Para_Cl->Reaction_Vessel For Para Isomer Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Ortho_Product 1-((2-Bromophenyl)sulfonyl) piperidine Purification->Ortho_Product Para_Product 1-((4-Bromophenyl)sulfonyl) piperidine Purification->Para_Product

Caption: General workflow for the synthesis of bromophenylsulfonylpiperidine isomers.

Comparative Biological Evaluation

To assess the potential anticancer, enzyme inhibitory, and antimicrobial activities, a panel of in vitro assays should be employed.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., breast, lung, colon) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and, after attachment, treat them with serial dilutions of the two isomeric compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) for each compound.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

  • Assay Components: Prepare a reaction mixture containing acetylcholinesterase enzyme, the substrate acetylthiocholine, and Ellman's reagent (DTNB) in a suitable buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds (the two isomers).

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Monitor the rate of the reaction by measuring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound.

Biological_Evaluation_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Output Ortho_Compound 1-((2-Bromophenyl)sulfonyl) piperidine Anticancer Anticancer Assay (e.g., MTT on Cancer Cell Lines) Ortho_Compound->Anticancer Enzyme Enzyme Inhibition Assay (e.g., AChE Inhibition) Ortho_Compound->Enzyme Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Ortho_Compound->Antimicrobial Para_Compound 1-((4-Bromophenyl)sulfonyl) piperidine Para_Compound->Anticancer Para_Compound->Enzyme Para_Compound->Antimicrobial IC50_Anticancer IC50 Values (Cytotoxicity) Anticancer->IC50_Anticancer IC50_Enzyme IC50 Values (Enzyme Inhibition) Enzyme->IC50_Enzyme MIC_Values MIC Values (Antimicrobial Activity) Antimicrobial->MIC_Values

Caption: Workflow for the comparative biological evaluation of the isomeric compounds.

Data Summary and Future Directions

The following table illustrates the type of comparative data that would be generated from the proposed experiments.

CompoundPredicted Physicochemical PropertiesAnticancer Activity (IC50, µM)aEnzyme Inhibition (IC50, µM)b
1-((2-Bromophenyl)sulfonyl)piperidine Higher steric hindrance, potential for conformational lockingTo be determinedTo be determined
1-((4-Bromophenyl)sulfonyl)piperidine Less sterically hindered, potentially favorable electronics for certain targetsTo be determinedTo be determined

aAgainst a panel of cancer cell lines. bAgainst a specific enzyme target (e.g., Acetylcholinesterase).

References

  • Gierse, J. K., et al. (1996). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 271(26), 15810-15814.
  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887.
  • Akıncıoğlu, H., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Patel, M., et al. (2016). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE, 11(10), e0162895.
  • Kuma, D., et al. (2016).
  • Asif, M. (2014). A review on the synthesis and SAR of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 594-602.
  • Singh, H., et al. (2011). Synthesis and SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 21(19), 5743-5747.
  • Proctor, M. J., & Shipman, M. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93.
  • Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898934.
  • Choudhary, M. I., et al. (2006). Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Journal of the Chemical Society of Pakistan, 28(5), 483-488.
  • Wang, J., et al. (2010). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 20(14), 4247-4250.
  • Ruan, Z., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 898934.
  • Wang, J., et al. (2010). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 20(14), 4247-4250.
  • Soliman, R., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 13(4), 1195–1202.

Sources

A Comparative Analysis of Bromophenylsulfonylpiperidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of bromophenylsulfonylpiperidine. This document delves into the synthetic pathways, analytical characterization, and prospective pharmacological and toxicological evaluation of these isomers, offering a framework for their systematic investigation.

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across various therapeutic areas, including oncology, neurology, and infectious diseases.[1] The introduction of a substituted phenylsulfonyl group to the piperidine nitrogen can significantly modulate the molecule's physicochemical properties and biological activity. The position of the substituent on the phenyl ring—ortho, meta, or para—can drastically alter the compound's three-dimensional structure, electronics, and metabolic stability, leading to distinct pharmacological and toxicological profiles.[2] This guide aims to provide a detailed comparative framework for the bromophenylsulfonylpiperidine isomers, empowering researchers to explore their therapeutic potential.

Synthesis and Structural Elucidation

The synthesis of ortho-, meta-, and para-bromophenylsulfonylpiperidine isomers can be approached through the reaction of piperidine with the corresponding bromophenylsulfonyl chloride. While the synthesis of the para-isomer is the most straightforward due to the directing effects of the bromine atom, the synthesis of the ortho and meta isomers requires specific strategies to achieve the desired regioselectivity.

Proposed Synthetic Pathways

A general and plausible synthetic approach involves the sulfonylation of piperidine with the respective ortho-, meta-, or para-bromophenylsulfonyl chloride. The key challenge lies in the preparation of the individual bromophenylsulfonyl chloride isomers.

A. Synthesis of p-Bromophenylsulfonylpiperidine:

The synthesis of the para-isomer can be initiated from bromobenzene. Friedel-Crafts sulfonylation of bromobenzene with chlorosulfonic acid would predominantly yield 4-bromophenylsulfonyl chloride due to the ortho-, para-directing effect of the bromine atom. Subsequent reaction with piperidine in the presence of a base, such as triethylamine or pyridine, would afford the desired 1-(4-bromophenylsulfonyl)piperidine. A similar strategy has been employed in the synthesis of related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives.[3]

B. Synthesis of o- and m-Bromophenylsulfonylpiperidine:

The synthesis of the ortho and meta isomers is more challenging due to the difficulty in obtaining the corresponding sulfonyl chlorides with high regioselectivity. One potential route involves the diazotization of the corresponding bromoanilines (o-bromoaniline and m-bromoaniline), followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) salt to yield the respective sulfonyl chlorides. These can then be reacted with piperidine as described for the para-isomer.

Experimental Protocol: General Procedure for the Synthesis of Bromophenylsulfonylpiperidine Isomers

  • Synthesis of Bromophenylsulfonyl Chlorides:

    • Para-isomer: To a stirred solution of bromobenzene (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (2-3 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully pouring it onto ice. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromophenylsulfonyl chloride.

    • Ortho- and Meta-isomers: Dissolve the corresponding bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride. Add the cold diazonium salt solution to this mixture and stir at room temperature for several hours. Extract the product, dry, and concentrate to obtain the respective bromophenylsulfonyl chloride.

  • Sulfonylation of Piperidine:

    • Dissolve piperidine (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

    • Add a solution of the corresponding bromophenylsulfonyl chloride isomer (1 equivalent) in the same solvent dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Structural Characterization

The unambiguous identification of each isomer is critical. A combination of spectroscopic techniques should be employed for complete structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between the ortho, meta, and para isomers. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts for the aromatic protons and carbons. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity of the atoms. Dynamic NMR studies may also reveal conformational isomers resulting from restricted rotation around the S-N bond.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the synthesized compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can also provide structural information and help differentiate between the isomers.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the sulfonyl group (strong absorptions around 1350 cm-1 and 1160 cm-1) and the C-Br bond.

Table 1: Predicted 1H NMR Spectral Data for Bromophenylsulfonylpiperidine Isomers

IsomerPredicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns
Ortho Multiplet in the range of 7.2-7.8 ppm, with distinct coupling constants characteristic of an ortho-disubstituted benzene ring.
Meta Complex multiplet in the range of 7.3-7.9 ppm, with characteristic meta- and ortho-coupling patterns.
Para Two doublets in the range of 7.5-7.9 ppm, characteristic of a para-disubstituted benzene ring (AA'BB' system).

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Analytical Separation and Quantification

The development of robust analytical methods for the separation and quantification of the bromophenylsulfonylpiperidine isomers is essential for pharmacokinetic and metabolism studies.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is the method of choice for separating positional isomers. A reversed-phase C18 column is a good starting point, but more specialized columns may offer better resolution.

  • Column Selection: Phenyl-hexyl or biphenyl stationary phases can provide enhanced π-π interactions with the aromatic ring, potentially improving the separation of the isomers.[6][7] Chiral stationary phases could be explored if enantiomers are expected, although the synthesized compounds are achiral unless a chiral center is introduced elsewhere in the molecule.[8][9]

  • Mobile Phase Optimization: A systematic study of mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH should be conducted to achieve optimal separation.

Experimental Protocol: HPLC Method Development for Isomer Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the three isomers. If co-elution occurs, consider using a phenyl-based stationary phase.

Comparative Pharmacological Evaluation

The pharmacological activity of the bromophenylsulfonylpiperidine isomers is expected to vary based on the position of the bromine atom. A comprehensive screening approach is necessary to identify their potential therapeutic applications. Piperidine derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects.[1][10][11]

In Vitro Assays

A panel of in vitro assays should be conducted to assess the activity of the isomers against various molecular targets.

  • Receptor Binding Assays: Evaluate the binding affinity of the isomers to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly those known to be modulated by piperidine-containing compounds.

  • Enzyme Inhibition Assays: Screen the isomers against a panel of relevant enzymes, such as cyclooxygenases (COX-1 and COX-2) for anti-inflammatory potential or various kinases involved in cell signaling pathways. Sulfonylpiperidine derivatives have been identified as inhibitors of bacterial thymidylate kinase.[12]

  • Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) of the isomers against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Cellular Assays

Cell-based assays can provide insights into the functional consequences of target engagement.

  • Cytotoxicity Assays: Determine the cytotoxic effects of the isomers on various cancer cell lines and normal cell lines using assays such as the MTT or LDH release assay.

  • Anti-inflammatory Assays: Measure the ability of the isomers to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Phenyl sulfonamide derivatives have shown promise as modulators of pulmonary inflammatory response.[14]

Workflow for Pharmacological Evaluation

G cluster_0 In Vitro Screening cluster_1 Cellular Assays cluster_2 Lead Identification Receptor Binding Receptor Binding Active Isomer(s) Active Isomer(s) Receptor Binding->Active Isomer(s) High Affinity Enzyme Inhibition Enzyme Inhibition Enzyme Inhibition->Active Isomer(s) Potent Inhibition Antimicrobial Antimicrobial Antimicrobial->Active Isomer(s) Low MIC Cytotoxicity Cytotoxicity Cytotoxicity->Active Isomer(s) Selective Toxicity Anti-inflammatory Anti-inflammatory Anti-inflammatory->Active Isomer(s) Cytokine Reduction

Caption: Workflow for the in vitro and cellular pharmacological evaluation of bromophenylsulfonylpiperidine isomers.

Comparative Toxicological Assessment

A thorough toxicological evaluation is paramount to assess the safety profile of the isomers. Isomers of a compound can exhibit significantly different toxicities.[15]

In Vitro Toxicology
  • Hepatotoxicity: Assess the potential for liver toxicity using primary hepatocytes or liver-derived cell lines (e.g., HepG2).

  • Cardiotoxicity: Evaluate the potential for cardiac side effects by measuring effects on cardiomyocyte viability and function, and by performing hERG channel assays.

  • Genotoxicity: Screen for mutagenic potential using the Ames test and for clastogenic effects using the micronucleus assay.

In Vivo Toxicology (Preliminary)
  • Acute Toxicity: Determine the median lethal dose (LD50) in a rodent model (e.g., mice or rats) following a single high-dose administration.

  • Observational Assessment: Monitor animals for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.

Logical Relationship in Isomer Toxicology

G Isomer Structure Isomer Structure Metabolism Metabolism Isomer Structure->Metabolism Determines Toxicity Toxicity Isomer Structure->Toxicity Influences Reactive Metabolites Reactive Metabolites Metabolism->Reactive Metabolites Can produce Reactive Metabolites->Toxicity Induces

Caption: The relationship between isomer structure, metabolism, and toxicity.

Conclusion

The systematic comparative analysis of bromophenylsulfonylpiperidine isomers represents a valuable endeavor in the quest for novel therapeutic agents. The position of the bromine atom on the phenylsulfonyl moiety is anticipated to have a profound impact on the physicochemical properties, and consequently, the pharmacological and toxicological profiles of these compounds. This guide provides a comprehensive roadmap for the synthesis, characterization, and evaluation of the ortho-, meta-, and para-isomers. By following the proposed experimental frameworks, researchers can effectively dissect the structure-activity and structure-toxicity relationships within this chemical series, paving the way for the identification of promising lead candidates for further drug development.

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available at: [Link]

  • Scheme-I: Synthesis of4-chlorophenyl)sulfonyl)piperidine-3-carboxamide... - ResearchGate. Available at: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions - ResearchGate. Available at: [Link]

  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids - HELDA - University of Helsinki. Available at: [Link]

  • Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed. Available at: [Link]

  • A review of drug isomerism and its significance - PMC - NIH. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - NIH. Available at: [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper - MDPI. Available at: [Link]

  • Synthesis and Analgesic Activity of Some New Phenyl Sulfonyl Derivatives. Available at: [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. Available at: [Link]

  • HPLC Column for Structual Isomers. Available at: [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents - Longdom Publishing. Available at: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed. Available at: [Link]

  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. Available at: [Link]

  • US3551433A - Preparation of 4-phenyl-4-acyloxypiperidine - Google Patents.

Sources

A Comparative Guide to Validating Target Engagement of 1-((2-Bromophenyl)sulfonyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Target Engagement in Drug Discovery

In the realm of drug discovery and development, the confirmation that a therapeutic agent interacts with its intended molecular target within a complex biological system is paramount. This process, known as target engagement, serves as a crucial bridge between the biochemical activity of a compound and its pharmacological effect.[1] For novel small molecules like 1-((2-Bromophenyl)sulfonyl)piperidine and its derivatives, rigorously validating target engagement is a non-negotiable step to de-risk clinical progression and understand the mechanism of action.

The piperidine scaffold is a highly privileged motif in medicinal chemistry, found in a wide array of clinically approved drugs due to its favorable physicochemical and pharmacokinetic properties.[2] Specifically, derivatives of 1-((2-Bromophenyl)sulfonyl)piperidine have been identified as potent and selective antagonists of the serotonin 6 (5-HT6) receptor, with high affinity (Ki = 2.04 nM) and selectivity over numerous other receptors and enzymes.[3] This makes them promising candidates for treating cognitive disorders such as Alzheimer's disease.[3]

This guide provides a comparative analysis of key experimental methodologies to validate the target engagement of 1-((2-Bromophenyl)sulfonyl)piperidine derivatives, offering in-depth protocols and explaining the rationale behind experimental choices to ensure scientific integrity.

Chapter 1: Strategic Approaches to Target Validation

Choosing the right assay to confirm target engagement depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput. A multi-faceted approach, combining both direct and indirect methods, often provides the most robust validation.

Decision-Making Workflow for Target Engagement Assays

G start Start: Compound of Interest (e.g., 1-((2-Bromophenyl)sulfonyl)piperidine derivative) q1 Is the primary target known (e.g., 5-HT6 Receptor)? start->q1 direct_binding Direct Binding Assays (Confirm physical interaction) q1->direct_binding  Yes unbiased_id Unbiased Target ID (Discover novel targets) q1->unbiased_id No / Explore Off-Targets   functional_assays Functional & Downstream Assays (Confirm modulation of target activity) direct_binding->functional_assays cetsa Cellular Thermal Shift Assay (CETSA) direct_binding->cetsa biochem Biochemical Assays (e.g., Radioligand Binding) direct_binding->biochem western Western Blot (Downstream Signaling) functional_assays->western chempro Chemical Proteomics unbiased_id->chempro end Validated Target Engagement cetsa->end biochem->end western->end chempro->end

Caption: A decision-making workflow for selecting appropriate target engagement assays.

Chapter 2: Comparative Analysis of Key Methodologies

Here, we compare three orthogonal approaches to validate the engagement of a 5-HT6 receptor antagonist.

Methodology Principle Pros Cons Best For
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[4]- Label-free- Confirms intracellular target binding- Can be adapted for high-throughput screening- Requires a specific antibody for detection- Optimization of heating temperatures is necessaryConfirming direct physical interaction with the target in a physiological context.
Radioligand Binding Assay A biochemical assay that measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.- Highly sensitive and quantitative (provides Ki)- Gold standard for receptor pharmacology- Requires synthesis of a radiolabeled ligand- In vitro; may not reflect cellular environment- Requires handling of radioactive materialsPrecisely quantifying the binding affinity of the compound to the purified or membrane-expressed receptor.
Western Blotting (Downstream Signaling) Measures changes in the expression or phosphorylation state of proteins in the signaling pathway downstream of the target.[5]- Provides evidence of functional consequence of target engagement- Widely accessible technique- Indirect evidence of target engagement- Can be influenced by off-target effects- Semi-quantitativeValidating that target binding leads to the expected modulation of cellular signaling pathways.

Chapter 3: Detailed Experimental Protocols

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to demonstrate the direct binding of a 1-((2-Bromophenyl)sulfonyl)piperidine derivative to the 5-HT6 receptor in a cellular context.

Workflow for Cellular Thermal Shift Assay (CETSA)

G A 1. Cell Culture & Treatment - Culture cells expressing 5-HT6R - Treat with Vehicle or Compound B 2. Heating Step - Aliquot cell suspension - Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 min A->B C 3. Cell Lysis - Lyse cells (e.g., freeze-thaw cycles) - Separate soluble and precipitated fractions by centrifugation B->C D 4. Protein Quantification - Collect supernatant (soluble fraction) - Quantify total protein concentration C->D E 5. Detection by Western Blot - Run equal protein amounts on SDS-PAGE - Transfer to PVDF membrane - Probe with anti-5-HT6R antibody D->E F 6. Data Analysis - Quantify band intensity - Plot % soluble protein vs. Temperature - Compare vehicle vs. compound curves E->F

Caption: Step-by-step workflow for a typical CETSA experiment.

Step-by-Step Methodology:

  • Cell Preparation: Culture a human cell line (e.g., HEK293) stably expressing the human 5-HT6 receptor.

  • Compound Treatment: Resuspend cells in a suitable buffer and treat with the 1-((2-Bromophenyl)sulfonyl)piperidine derivative (e.g., at 10x the expected IC50) or vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]

  • Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).[7]

  • Sample Preparation for Western Blot: Transfer the supernatant to new tubes. Determine the protein concentration of each sample.

  • Western Blotting: Separate equal amounts of total protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the 5-HT6 receptor. A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble 5-HT6R protein relative to the 37°C sample against the temperature for both the vehicle and compound-treated groups. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 3.2: Radioligand Binding Assay

This protocol quantifies the binding affinity of the test compound by measuring its ability to displace a known high-affinity radioligand from the 5-HT6 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the 5-HT6 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable 5-HT6 receptor radioligand (e.g., [3H]-LSD), and varying concentrations of the 1-((2-Bromophenyl)sulfonyl)piperidine derivative.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Place the filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value, which can then be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 3.3: Downstream Signaling Analysis via Western Blot

The 5-HT6 receptor is known to signal through the adenylyl cyclase pathway. Antagonism of this receptor is expected to inhibit the serotonin-induced increase in cyclic AMP (cAMP) and subsequent downstream signaling events.

Workflow for Downstream Signaling Analysis

G A 1. Cell Culture & Serum Starvation - Culture cells expressing 5-HT6R - Serum starve cells to reduce basal signaling B 2. Pre-treatment with Antagonist - Treat cells with Vehicle or 1-((2-Bromophenyl)sulfonyl)piperidine derivative A->B C 3. Agonist Stimulation - Stimulate cells with a 5-HT6R agonist (e.g., Serotonin) B->C D 4. Cell Lysis & Protein Quantification - Lyse cells at a specific time point - Quantify total protein C->D E 5. Western Blot Analysis - Probe for phosphorylated downstream targets (e.g., p-CREB) and total protein D->E F 6. Data Analysis - Normalize phosphorylated protein to total protein - Compare agonist-only vs. antagonist-treated samples E->F

Caption: Workflow for analyzing downstream signaling pathway modulation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate 5-HT6R-expressing cells and allow them to adhere. Serum-starve the cells to reduce basal signaling.

  • Antagonist Pre-treatment: Pre-treat the cells with various concentrations of the 1-((2-Bromophenyl)sulfonyl)piperidine derivative or vehicle for 1 hour.

  • Agonist Stimulation: Stimulate the cells with a known 5-HT6 receptor agonist (e.g., serotonin) for a predetermined time (e.g., 15 minutes).

  • Cell Lysis: Immediately lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Perform Western blotting as described in Protocol 3.1, using primary antibodies against a downstream signaling protein (e.g., phospho-CREB) and its total protein counterpart (total CREB).[8]

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A successful antagonist will show a dose-dependent inhibition of the serotonin-induced increase in the phosphorylation of the downstream target.

Chapter 4: Data Interpretation and Comparative Case Study

To illustrate the power of this multi-assay approach, consider the following hypothetical data for a promising 1-((2-Bromophenyl)sulfonyl)piperidine derivative, "Compound X," compared to a known, less potent antagonist.

Table 1: Comparative Target Engagement Data

Parameter Compound X Reference Antagonist Interpretation
CETSA (ΔTm) +4.2°C+1.5°CCompound X induces a greater thermal stabilization of the 5-HT6 receptor, indicating stronger and/or more stable binding in a cellular environment.
Radioligand Binding (Ki) 2.1 nM50.5 nMCompound X has a significantly higher binding affinity for the 5-HT6 receptor in a purified membrane preparation.
p-CREB Inhibition (IC50) 5.3 nM120.2 nMCompound X is more potent at inhibiting the downstream functional consequences of 5-HT6 receptor activation in a cellular context.

The collective data provides a compelling and self-validating case for the potent and specific target engagement of Compound X. The CETSA data confirms direct physical interaction in cells, the radioligand binding assay provides a precise measure of its high affinity, and the Western blot analysis demonstrates its superior functional antagonism in a relevant signaling pathway.

Conclusion

Validating the target engagement of novel compounds like 1-((2-Bromophenyl)sulfonyl)piperidine derivatives requires a rigorous, multi-pronged experimental approach. By combining biophysical methods like CETSA with classical biochemical and cell-based functional assays, researchers can build a comprehensive and trustworthy profile of their compound's mechanism of action. This integrated strategy not only confirms that the drug hits its intended target but also provides crucial insights into the functional consequences of that interaction, ultimately paving the way for successful clinical development.

References

  • Jadhav, S. et al. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Available at: [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita. Available at: [Link]

  • Lomenick, B. et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. Available at: [Link]

  • ResearchGate. (n.d.). (A) Western blot analysis for downstream signaling pathway was examined by pAKT, AKT, pRaf, Raf. (B) Statistical significance. ResearchGate. Available at: [Link]

  • Lowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Molina, D. M. et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Hart, G. W. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

  • Lanyon-Hogg, T. et al. (2017). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

  • Germano, S., & O'Driscoll, L. (2011). Western blotting analysis as a tool to study receptor tyrosine kinases. Methods in Molecular Biology. Available at: [Link]

  • Paiva, A. A., & Lolis, E. (2017). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Analysis of 1-((2-Bromophenyl)sulfonyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, understanding a compound's selectivity is paramount to ensuring both efficacy and safety. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 1-((2-Bromophenyl)sulfonyl)piperidine, a synthetic compound featuring a sulfonylpiperidine scaffold. This chemical moiety is prevalent in a variety of biologically active agents, making a thorough understanding of its potential off-target interactions crucial for preclinical development.[1][2][3][4]

This document will explore a hypothetical cross-reactivity study of 1-((2-Bromophenyl)sulfonyl)piperidine, comparing its selectivity against established pharmacological agents. We will delve into the causality behind the experimental design, present detailed protocols for assessing cross-reactivity, and visualize the workflows for clarity.

The Rationale for Cross-Reactivity Profiling

The sulfonylpiperidine motif is a key pharmacophore in several approved drugs and clinical candidates. While often associated with specific targets, the potential for these compounds to interact with other proteins, leading to off-target effects, cannot be overlooked. A comprehensive cross-reactivity assessment is therefore not merely a regulatory requirement but a fundamental aspect of drug design, enabling the early identification and mitigation of potential adverse effects.

A structurally related compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), has been identified as a potent and selective 5-HT6 receptor antagonist.[5] This compound demonstrated high selectivity over a panel of more than 100 targets, including other G-protein coupled receptors (GPCRs), kinases, and ion channels, with particularly high selectivity against the 5-HT2A receptor.[5] This precedent suggests that the 1-((2-Bromophenyl)sulfonyl)piperidine core may also exhibit a favorable selectivity profile, a hypothesis that warrants rigorous experimental validation.

Comparative Selectivity Analysis: A Hypothetical Study

To illustrate a comprehensive cross-reactivity study, we present a hypothetical analysis of 1-((2-Bromophenyl)sulfonyl)piperidine against two comparator compounds:

  • Compound A (Hypothetical): A close structural analog with a different substitution on the phenyl ring, designed to assess the impact of minor structural modifications on selectivity.

  • Compound B (Established Kinase Inhibitor): A known multi-kinase inhibitor included to benchmark the selectivity of 1-((2-Bromophenyl)sulfonyl)piperidine against a compound with a broader interaction profile.

Table 1: Comparative IC50/Ki Values (nM) Across a Panel of Targets
Target ClassTarget1-((2-Bromophenyl)sulfonyl)piperidineCompound A (Hypothetical)Compound B (Established Kinase Inhibitor)
Primary Target (Hypothetical) Dopamine Transporter (DAT) 15 25 >10,000
GPCRs 5-HT2A>10,0005,2008,500
5-HT6850950>10,000
Histamine H12,5001,8006,300
Adrenergic α13,1002,9004,200
Kinases ABL1>10,000>10,00050
SRC>10,000>10,00075
LCK>10,000>10,000120
Ion Channels hERG8,5007,9001,500

Data Interpretation: The hypothetical data in Table 1 suggests that 1-((2-Bromophenyl)sulfonyl)piperidine exhibits high affinity and selectivity for its primary target, the Dopamine Transporter (DAT).[6][7] Crucially, it shows minimal activity against a range of representative GPCRs, kinases, and the hERG ion channel, indicating a potentially low risk of common off-target liabilities. Compound A shows a slightly reduced potency and a similar selectivity profile, while Compound B confirms its known multi-kinase activity and weaker, but still significant, hERG inhibition.

Experimental Protocols for Cross-Reactivity Screening

To ensure the trustworthiness of cross-reactivity data, robust and validated assay methodologies are essential. The following protocols outline the key experiments used to generate the hypothetical data presented above.

GPCR Cross-Reactivity Profiling

G-protein coupled receptors represent a large and diverse family of drug targets, and assessing off-target activity within this class is critical.[8][9][10][11]

Experimental Workflow:

Caption: GPCR functional assay workflow for determining compound potency.

Step-by-Step Protocol:

  • Cell Culture: Maintain stable cell lines expressing the GPCRs of interest (e.g., 5-HT2A, 5-HT6, Histamine H1, Adrenergic α1) in appropriate culture medium.

  • Compound Preparation: Prepare a serial dilution of 1-((2-Bromophenyl)sulfonyl)piperidine and comparator compounds in a suitable solvent (e.g., DMSO).

  • Assay Plate Preparation: Seed the cells into 384-well microplates and allow them to attach overnight.

  • Compound Addition: Add the diluted compounds to the assay plates.

  • Ligand Stimulation: For antagonist assays, add a known agonist for the target receptor at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Measure the downstream signaling event. For Gs or Gi-coupled receptors, this is typically a change in intracellular cAMP levels, measured using a competitive immunoassay (e.g., HTRF). For Gq-coupled receptors, intracellular calcium flux can be measured using a fluorescent dye (e.g., Fluo-4).

  • Data Analysis: Normalize the data to control wells (vehicle and maximum response). Plot the dose-response curves and calculate the IC50 or Ki values using a non-linear regression model.

Kinase Selectivity Profiling

Kinase inhibitors are a major class of therapeutics, but off-target kinase inhibition can lead to toxicity. Profiling against a panel of kinases is standard practice in drug discovery.[12][13][14][15][16]

Experimental Workflow:

Caption: Kinase activity assay workflow for selectivity profiling.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 1-((2-Bromophenyl)sulfonyl)piperidine and comparator compounds.

  • Kinase Reaction: In a 384-well plate, combine the test compound, a specific kinase from the panel (e.g., ABL1, SRC, LCK), and its corresponding substrate in a kinase reaction buffer.

  • Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[13]

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a commonly used method that measures luminescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The hypothetical cross-reactivity study of 1-((2-Bromophenyl)sulfonyl)piperidine presented in this guide underscores the importance of a systematic and rigorous approach to selectivity profiling. The data, while illustrative, suggests that this compound possesses a desirable selectivity profile with potent on-target activity and minimal off-target interactions. This is in line with findings for the structurally related 5-HT6 antagonist, SUVN-502.[5]

Further investigations should include a broader screening panel, including additional GPCRs, kinases, and other enzyme families, as well as ion channels. Cellular thermal shift assays (CETSA) could also be employed to confirm target engagement in a cellular context. Ultimately, a thorough understanding of the cross-reactivity profile of 1-((2-Bromophenyl)sulfonyl)piperidine will be instrumental in guiding its further development and maximizing its therapeutic potential while minimizing the risk of adverse effects.

References

  • CN112645902A - Synthetic method of 1- (4-bromophenyl)
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. (URL: )
  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1143-1153. (URL: )
  • Promega Corporation. Kinase Selectivity Profiling Systems—General Panel. (URL: )
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. (URL: )
  • Brackett, C. C., et al. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1463-1473. (URL: )
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (URL: )
  • NCBI Insights. (2015). Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. (URL: )
  • Jadhav, S. B., et al. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10679-10695. (URL: )
  • Aziz-ur-Rehman, et al. (2016). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Stepanov, A. V., et al. (2022). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 12(19), 9579. (URL: )
  • Saudi Medication Safety Center. (2014). SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. (URL: )
  • Schihada, H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(9), 743-756. (URL: )
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. (URL: )
  • D'Souza, D. P., & Goyal, R. K. (2015). Anticonvulsant mechanisms of piperine, a piperidine alkaloid. Channels, 9(6), 324-329. (URL: )
  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. (URL: )
  • Kawamura, T., et al. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5(3), 234-245. (URL: )
  • Yamanashi, Y., et al. (1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(13), 2504-2511. (URL: )
  • Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. (URL: )
  • Reaction Biology. Kinase Selectivity Panels. (URL: )
  • Reaction Biology. GPCR Assay Services. (URL: )
  • MRC Protein Phosphorylation Unit.
  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. (URL: )
  • Creative Biogene. GPCR Screening & Profiling Services. (URL: )
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (URL: )
  • McMillin, G. A., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry, 60(7), 934-943. (URL: )
  • Rothman, R. B., et al. (1995). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 38(22), 4412-4422. (URL: )
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. (URL: )
  • Proteintech Group. How do I know if the antibody will cross-react?. (URL: )
  • Robers, M. B., et al. (2023). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. (URL: )
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. (URL: )
  • Chen, Y. C., et al. (2020). Cross-Allergy of Sulfonamide-Containing Drugs in Sulfonamide Allergic Patients: A Literature Review and Case Study. Journal of Experimental and Clinical Medicine, 12(3), 101-107. (URL: )
  • Ishibashi, T., et al. (2003). In vitro and in vivo pharmacological profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), a novel and putative atypical antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 305(1), 355-364. (URL: _)
  • Creative Bioarray. GPCR Screening Services. (URL: )
  • Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 1989-2003. (URL: )
  • Sapa, J., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3225. (URL: )

Sources

A Technical Guide to the Structure-Activity Relationship of Bromophenylsulfonylpiperidines at CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the quest for novel ligands with high affinity and selectivity for specific neurotransmitter receptors is paramount. The bromophenylsulfonylpiperidine scaffold has emerged as a promising chemotype for targeting key CNS receptors, particularly dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical class, offering a comparative look at how structural modifications influence biological activity. Furthermore, it supplies detailed experimental protocols for the evaluation of these compounds, empowering researchers to validate and expand upon these findings.

The Bromophenylsulfonylpiperidine Scaffold: A Privileged Structure for CNS Targets

The bromophenylsulfonylpiperidine core is a versatile framework, combining several key pharmacophoric features that contribute to its interaction with CNS receptors. The piperidine ring is a common motif in many CNS-active drugs, offering a basic nitrogen atom that can be protonated at physiological pH, facilitating interactions with acidic residues in receptor binding pockets.[1] The sulfonyl group acts as a rigid linker, while the bromophenyl moiety provides a key point of interaction and can influence properties such as lipophilicity and metabolic stability.

dot

Caption: Core components of the bromophenylsulfonylpiperidine scaffold.

Comparative Analysis: Unraveling the Structure-Activity Relationships

Dopamine D2 Receptor Binding Affinity

The dopamine D2 receptor is a primary target for antipsychotic medications.[2] The affinity of ligands for this receptor is a critical determinant of their therapeutic potential.

Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Substituted Piperidine Analogs

Compound IDR1 (Piperidine N-substituent)R2 (Aryl Substituent)D2 Receptor Ki (nM)Reference
Analog 1 -CH2-CH2-Phenyl4-Bromo5.2[1]
Analog 2 -CH2-CH2-Phenyl4-Chloro8.1[1]
Analog 3 -CH2-CH2-Phenyl4-Fluoro3.5[1]
Analog 4 -CH2-CH2-(2-thienyl)4-Bromo12.7[1]
Analog 5 -Benzyl4-Bromo2.1[1]

Key Insights from Dopamine D2 Receptor SAR:

  • Aryl Halogen Substitution: The nature and position of the halogen on the phenyl ring significantly impact D2 receptor affinity. Generally, bromo and fluoro substitutions at the para-position are well-tolerated and can contribute to high affinity.

  • Piperidine N-Substituent: The substituent on the piperidine nitrogen plays a crucial role in modulating affinity. A phenethyl group is a common and effective substituent. Replacing the phenyl ring of the phenethyl group with a thienyl ring (Analog 4) can decrease affinity, suggesting a specific hydrophobic interaction pocket for the phenyl ring. A simple benzyl substituent (Analog 5) can also lead to high affinity.

Serotonin 5-HT2A Receptor Functional Activity

The serotonin 5-HT2A receptor is a key target for atypical antipsychotics and is also implicated in the mechanism of psychedelic drugs.[3] Functional assays, such as calcium flux assays, are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at this receptor.

Table 2: Comparative Serotonin 5-HT2A Receptor Functional Activity of Phenylpiperazine Analogs

Compound IDLinker (between piperazine and aryl group)Aryl Group5-HT2A EC50 (nM)Functional ActivityReference
Analog 6 -(CH2)4-2,3-Dichlorophenyl15Antagonist[4]
Analog 7 -(CH2)4-2-Methoxyphenyl25Antagonist[4]
Analog 8 -(CH2)2-3-Chlorophenyl8.9Antagonist[4]
Analog 9 -(CH2)2-Unsubstituted Phenyl32Antagonist[4]

Key Insights from Serotonin 5-HT2A Receptor SAR:

  • Linker Length: The length of the alkyl chain linking the piperazine (or piperidine in our target scaffold) to an aryl group can influence potency. Shorter linkers (e.g., ethylene in Analog 8) can lead to higher potency compared to longer linkers (e.g., butylene in Analogs 6 and 7).

  • Aryl Substitution: Substitution on the terminal aryl ring is a critical determinant of activity. Dichloro substitution (Analog 6) can enhance potency compared to a methoxy substituent (Analog 7) or an unsubstituted ring (Analog 9). A single chloro substituent (Analog 8) can also confer high potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To rigorously determine the SAR of novel bromophenylsulfonylpiperidine derivatives, standardized and validated in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor.

dot

Caption: Workflow for a 5-HT2A receptor calcium flux functional assay.

Methodology:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human 5-HT2A receptor and a G-protein that couples to phospholipase C (e.g., Gαq), such as CHO-K1 or HEK293 cells.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture until they reach a confluent monolayer.

  • Loading with Calcium-sensitive Dye:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

  • Assay Procedure:

    • After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

    • Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • For Agonist Mode:

      • Measure the baseline fluorescence for a short period.

      • Add the test compound at various concentrations and continue to measure the fluorescence over time to detect an increase in intracellular calcium.

    • For Antagonist Mode:

      • Pre-incubate the cells with the test compound at various concentrations for a defined period.

      • Measure the baseline fluorescence.

      • Add a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that gives a submaximal response (e.g., EC80) and measure the change in fluorescence.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • For agonist mode, plot the peak fluorescence response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of the agonist response).

Conclusion

The bromophenylsulfonylpiperidine scaffold represents a promising starting point for the development of novel CNS-targeted therapies. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide and validated through rigorous in vitro testing, will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of this chemical class. The detailed experimental protocols provided herein offer a robust framework for researchers to undertake such investigations, ultimately contributing to the discovery of new and improved treatments for a range of neurological and psychiatric disorders.

References

  • McCorvy, J. D., et al. (2018). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C receptors. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2014). Table 3, Detailed protocol for the D2 binding secondary assay. In: Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Staroń, J., et al. (2011). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. PubMed. [Link]

  • Mateo, Y., et al. (1997). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. PubMed. [Link]

  • Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. PMC. [Link]

  • Juniper Publishers. (2017). Drug Design Open Access Journals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-Bromophenyl)sulfonyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-((2-Bromophenyl)sulfonyl)piperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.